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  • Product: N-Methyl-N-prop-2-en-1-ylthiourea
  • CAS: 127879-23-6

Core Science & Biosynthesis

Foundational

N-Methyl-N-prop-2-en-1-ylthiourea chemical structure and physical properties

An In-depth Technical Guide to N-Methyl-N-prop-2-en-1-ylthiourea and its Structural Analogue, N-Allylthiourea For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Landscape of Subs...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-Methyl-N-prop-2-en-1-ylthiourea and its Structural Analogue, N-Allylthiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Substituted Thioureas

The thiourea scaffold, characterized by the -HN-C(=S)-NH- pharmacophore, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and antioxidant properties.[2][3] This guide provides a detailed exploration of N-Methyl-N-prop-2-en-1-ylthiourea. Due to the limited direct literature on this specific compound, we will ground our analysis in the extensive research available for its close structural analogue, N-Allylthiourea (also known as 1-Allyl-2-thiourea or Thiosinamine). By understanding the well-documented properties and synthesis of N-Allylthiourea, we can provide expert insights and predictive analysis for its N-methylated counterpart, a crucial step in novel drug design and synthesis planning.

PART 1: Unraveling the Chemical Structure

A precise understanding of the molecular architecture is fundamental. The user's topic specifies a disubstituted thiourea with both a methyl and an allyl (prop-2-en-1-yl) group on the same nitrogen atom. This is distinct from the more commonly studied N,N'-disubstituted thioureas where substituents are on different nitrogens.

1.1. Structural Elucidation: N-Methyl-N-prop-2-en-1-ylthiourea vs. N-Allylthiourea

  • N-Allylthiourea (1-Allyl-2-thiourea): A monosubstituted thiourea where one nitrogen atom is bonded to an allyl group and the other remains unsubstituted (-NH2). Its IUPAC name is (prop-2-en-1-yl)thiourea.[4][5][6]

  • N-Methyl-N-prop-2-en-1-ylthiourea: An N,N-disubstituted thiourea. Both the methyl and allyl groups are attached to the same nitrogen atom, leaving the other nitrogen as a primary amine.

The placement of the methyl group significantly influences the molecule's steric hindrance, polarity, and hydrogen bonding capability, which in turn dictates its physical properties and biological interactions.

Caption: Comparative structures of N-Allylthiourea and the target N-Methyl-N-prop-2-en-1-ylthiourea.

1.2. Chemical Identifiers of N-Allylthiourea

For any research endeavor, referencing the correct chemical entity is paramount. The following identifiers correspond to the well-studied N-Allylthiourea.

IdentifierValueSource
IUPAC Name (prop-2-en-1-yl)thiourea[4][5][6]
Synonyms 1-Allyl-2-thiourea, Thiosinamine, Rhodalline[5][7]
CAS Number 109-57-9[4][8]
Molecular Formula C4H8N2S[4][8]
Molecular Weight 116.18 g/mol [8]
InChI Key HTKFORQRBXIQHD-UHFFFAOYSA-N[4][5]
SMILES NC(=S)NCC=C[4][6]

PART 2: Physicochemical Properties

The physical properties of a compound are critical for determining its handling, formulation, and behavior in biological systems.

2.1. Physical Properties of N-Allylthiourea

The following data for N-Allylthiourea has been compiled from various chemical suppliers and databases. It serves as a baseline for predicting the properties of its N-methylated derivative.

PropertyValueSource
Physical State Solid, white to off-white powder/crystal[7]
Melting Point 69.0 to 73.0 °C[7]
Solubility Water: Soluble (30 parts) Alcohol: Soluble Diethyl Ether: Slightly Soluble Benzene: Insoluble[9]
Assay ≥98%[7]

2.2. Predicted Properties of N-Methyl-N-prop-2-en-1-ylthiourea

The introduction of a methyl group onto the allyl-substituted nitrogen is expected to alter these properties:

  • Polarity & Solubility: The replacement of a hydrogen atom (on the nitrogen) with a methyl group slightly decreases the molecule's overall polarity and removes one hydrogen bond donor site. This would likely lead to a decrease in water solubility compared to N-Allylthiourea. Solubility in less polar organic solvents might increase.

  • Melting Point: The disruption in the crystal lattice packing due to the additional methyl group and the reduction in hydrogen bonding capacity would likely result in a lower melting point compared to N-Allylthiourea.

  • Molecular Weight: The molecular weight will increase to 130.21 g/mol .

PART 3: Synthesis and Characterization

A robust and reproducible synthesis protocol is the foundation of any chemical research. Thioureas are commonly synthesized through the reaction of an amine with an isothiocyanate.

3.1. Experimental Protocol: Synthesis of N-Allylthiourea

This protocol is a standard method for preparing monosubstituted thioureas and is based on the reaction between allyl isothiocyanate and ammonia.[10][11]

Reaction Principle: The nucleophilic nitrogen of ammonia attacks the electrophilic carbon of the isothiocyanate group of allyl isothiocyanate, forming the N-Allylthiourea product.

G reagents Allyl Isothiocyanate + Ammonium Hydroxide reaction Reaction Vessel (Stirring, 1 hr) reagents->reaction heating Heat on Water Bath (30 mins) reaction->heating filtration1 Hot Filtration (with Norit) heating->filtration1 chilling Chill Filtrate (Ice Bath) filtration1->chilling filtration2 Collect Crystals (Filtration) chilling->filtration2 washing Wash with Ice Water filtration2->washing drying Dry Product washing->drying product N-Allylthiourea drying->product

Caption: Experimental workflow for the synthesis of N-Allylthiourea.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and condenser, add concentrated ammonium hydroxide solution.

  • Reagent Addition: Over a period of approximately 1 hour, slowly add allyl isothiocyanate to the ammonium hydroxide solution with continuous stirring. The reaction can be exothermic, and a controlled addition rate is crucial to prevent overheating.[11]

  • Reaction Completion: Once the addition is complete, remove the condenser and heat the solution on a water bath for 30 minutes to drive off excess ammonia.[11]

  • Decolorization: Add a small amount of activated carbon (e.g., Norit) to the hot solution and filter while hot to remove impurities.

  • Crystallization: Cool the filtrate in an ice bath. N-Allylthiourea will crystallize out of the solution.[10]

  • Isolation & Purification: Collect the crystals by filtration, wash with several portions of ice-cold water, and dry. Further purification can be achieved by recrystallization from ethanol or water.[10][11]

3.2. Proposed Synthesis of N-Methyl-N-prop-2-en-1-ylthiourea

To synthesize the target molecule, the logical and most direct approach is to react thiophosgene (CSCl₂) or a precursor with N-methylallylamine, followed by ammonolysis.

Reaction Principle: This two-step process first involves the formation of an N-methyl-N-allylthiocarbamoyl chloride, which is then converted to the primary thiourea by reaction with ammonia.

G reagents1 N-Methylallylamine + Thiophosgene (CSCl₂) step1 Step 1: Form Isothiocyanate Intermediate reagents1->step1 intermediate N-Methyl-N-allyl Isothiocyanate step1->intermediate reagents2 Intermediate + Ammonia (NH₃) intermediate->reagents2 step2 Step 2: Ammonolysis reagents2->step2 product N-Methyl-N-prop-2-en-1-ylthiourea step2->product

Caption: Proposed synthetic pathway for N-Methyl-N-prop-2-en-1-ylthiourea.

3.3. Structural Characterization

The identity and purity of the synthesized compound must be confirmed using modern analytical techniques. For thiourea derivatives, the following methods are standard:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the chemical environment of each proton and carbon atom. For N-Methyl-N-prop-2-en-1-ylthiourea, one would expect to see distinct signals for the methyl, allyl, and amine protons.[12][13][14]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. Characteristic peaks for thioureas include N-H stretching and C=S (thiocarbonyl) stretching vibrations.[12][13]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide structural information through fragmentation patterns.[12]

  • Elemental Analysis: Confirms the elemental composition (C, H, N, S) of the molecule.[12]

PART 4: Applications and Scientific Relevance

Thiourea derivatives are a subject of intense research due to their wide-ranging applications. While specific applications for N-Methyl-N-prop-2-en-1-ylthiourea are not documented, the activities of N-Allylthiourea and related structures provide a strong rationale for its investigation.

4.1. Established Applications of N-Allylthiourea and its Derivatives

  • Anticancer Research: Numerous studies have synthesized derivatives of N-Allylthiourea and evaluated them for anticancer activity.[15] These compounds are often tested for their ability to inhibit key proteins in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).[16][17] The thiourea pharmacophore is crucial for binding to enzymatic targets.[1]

  • Agrochemicals: Thiourea derivatives are widely used in agriculture as herbicides, fungicides, and insect growth regulators.[12][18]

  • Nitrification Inhibitor: N-Allylthiourea is used in environmental and agricultural studies as a nitrification inhibitor to control the transformation of nitrogen compounds in soil.

  • Synthetic Precursors: The reactive nature of the thiourea group makes it a valuable intermediate for synthesizing a variety of heterocyclic compounds.[2][19]

4.2. Future Research Directions

The synthesis and evaluation of N-Methyl-N-prop-2-en-1-ylthiourea would be a logical next step in this field. Investigating how the N,N-disubstitution pattern affects its binding affinity to biological targets like EGFR, its antimicrobial efficacy, and its antioxidant potential would be a valuable contribution to medicinal chemistry.[13][20] Molecular docking studies could first be employed to predict its interaction with known protein targets, guiding subsequent in-vitro and in-vivo testing.[3][16]

Conclusion

This guide has provided a comprehensive overview of N-Methyl-N-prop-2-en-1-ylthiourea by leveraging the substantial body of knowledge surrounding its close analogue, N-Allylthiourea. We have detailed its chemical structure, established physical properties, and a reliable synthesis protocol. Furthermore, we have offered scientifically grounded predictions for the properties and a plausible synthetic route for the target N-methylated compound. The diverse applications of thioureas, particularly in drug development, underscore the potential value of synthesizing and characterizing novel derivatives like N-Methyl-N-prop-2-en-1-ylthiourea. This foundational knowledge serves as a critical resource for researchers aiming to explore this promising area of chemical science.

References

  • Al-Masoudi, N. A. L., & Abbas, A. K. (2017). Synthesis and characterization of N-allyl–N- (4-methylthiazol) -2ylthiourea. International Journal of Advanced Research in Biological Sciences, 4(5), 75-80. [Link]

  • Saeed, A., et al. (2021). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 11(38), 23536-23576. [Link]

  • Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10. [Link]

  • PubChem. (n.d.). N-Allyl-N'-(1-methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)thiourea. National Center for Biotechnology Information. Retrieved from [Link]

  • Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. [Link]

  • Popiołek, Ł. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23. [Link]

  • Yusof, N. S. M., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Chemistry, 24(3), 1-21. [Link]

  • Nazarbayev University Repository. (2014). Synthesis and intramolecular cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea. Retrieved from [Link]

  • Gáll, Z., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807. [Link]

  • Biopurify. (n.d.). CAS 109-57-9 | N-Allylthiourea. Retrieved from [Link]

  • PubChem. (n.d.). Allylthiourea. National Center for Biotechnology Information. Retrieved from [Link]

  • Widiandani, T., & Hardjono, S. (2018). New N-allylthiourea derivatives: Synthesis, molecular docking and in vitro cytotoxicity studies. Tropical Journal of Pharmaceutical Research, 17(1), 117-123. [Link]

  • Widiandani, T., & Hardjono, S. (2018). New N-allylthiourea derivatives: Synthesis, molecular docking and in vitro cytotoxicity studies. Semantic Scholar. [Link]

  • Widiandani, T., & Hardjono, S. (2018). New N-allylthiourea derivatives: Synthesis, molecular docking and in vitro cytotoxicity studies. Semantic Scholar. [Link]

  • Organic Syntheses. (n.d.). Methylthiourea. Retrieved from [Link]

  • Gáll, Z., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. PubMed. [Link]

  • Cirilli, R., et al. (2020). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 25(18), 4289. [Link]

  • Matrix Fine Chemicals. (n.d.). (PROP-2-EN-1-YL)THIOUREA | CAS 109-57-9. Retrieved from [Link]

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Exploratory

Synthesis pathways and mechanisms for N-Methyl-N-prop-2-en-1-ylthiourea

Synthesis Pathways and Mechanistic Dynamics of N-Methyl-N-prop-2-en-1-ylthiourea: A Comprehensive Technical Guide Abstract N-Methyl-N-prop-2-en-1-ylthiourea (commonly referred to as 1-allyl-1-methylthiourea) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathways and Mechanistic Dynamics of N-Methyl-N-prop-2-en-1-ylthiourea: A Comprehensive Technical Guide

Abstract

N-Methyl-N-prop-2-en-1-ylthiourea (commonly referred to as 1-allyl-1-methylthiourea) is a highly versatile 1,1-disubstituted thiourea. Characterized by its dual-donor capability (sulfur and nitrogen) and a reactive terminal olefin, it serves as a critical intermediate in drug development, polymer synthesis, and coordination chemistry. Thiourea derivatives, particularly those synthesized from functional monomers like N-methylallylamine, are highly valued in coordination chemistry and selective solvent extraction of transition metals[1]. This whitepaper delineates the core synthesis pathways, mechanistic causality, and validated experimental protocols required to synthesize this compound with high fidelity.

Molecular Architecture & Rationale

The molecular architecture of N-Methyl-N-prop-2-en-1-ylthiourea ( C5​H10​N2​S ) features a thiocarbonyl core flanked by an unsubstituted primary amine on one side and a sterically demanding secondary amine (bearing methyl and allyl groups) on the other.

The synthesis of 1,1-disubstituted thioureas can be achieved via the reaction of secondary amines with thiocyanate salts or through intermediate isothiocyanates[2]. The presence of the allyl group necessitates strict control over thermal and oxidative parameters during synthesis to prevent premature polymerization or olefin degradation. Furthermore, these 1,1-disubstituted thioureas exhibit unique nucleophilic properties, often reacting selectively at the sulfur atom in cycloaddition reactions, making their structural purity paramount for downstream applications[3].

Strategic Synthesis Pathways

To achieve optimal yield and purity, researchers typically employ one of two divergent pathways. Pathway A relies on classical thermodynamic isomerization, while Pathway B utilizes a highly reactive thiocarbonyl transfer reagent to drive the reaction kinetically at ambient temperatures.

SynthesisWorkflow A N-Methylallylamine B Ammonium Thiocyanate (Acidic Medium) A->B Pathway A C TCDI + NH3 (Anhydrous Medium) A->C Pathway B D Intermediate: Amine Thiocyanate Salt B->D E Intermediate: Thiocarbamoyl Imidazole C->E F Thermal Isomerization (100-120°C) D->F G Ammonolysis (NH3(g) or NH4OH) E->G H N-Methyl-N-prop-2-en-1-ylthiourea (Target Compound) F->H G->H

Figure 1: Divergent synthesis workflows for N-Methyl-N-prop-2-en-1-ylthiourea.

Pathway A: Acid-Catalyzed Thiocyanate Isomerization

This pathway is an adaptation of the classic Wöhler synthesis, applied to thioureas. It relies on the thermal rearrangement of an intermediate thiocyanate salt.

Mechanistic Causality: The addition of hydrochloric acid is not merely for pH adjustment; it strictly and quantitatively protonates the N-methylallylamine to form the amine hydrochloride salt. This prevents the premature volatilization of the low-boiling amine during heating and ensures a stoichiometric 1:1 metathesis with ammonium thiocyanate. Upon heating, the salt dissociates into free amine and isothiocyanic acid ( HN=C=S ). The secondary amine's nitrogen then acts as a nucleophile, attacking the highly electrophilic carbon of the isothiocyanic acid, followed by proton transfer to yield the stable thiourea.

Mechanism Step1 Salt Formation [RR'NH2]+ [SCN]- Step2 Thermal Dissociation RR'NH + HN=C=S Step1->Step2 Heat (-H+) Step3 Nucleophilic Attack Amine Nitrogen attacks Isothiocyanic Carbon Step2->Step3 Recombination Step4 Proton Transfer Formation of stable Thiourea core Step3->Step4 Tautomerization

Figure 2: Mechanistic electron-flow and state transitions during thiocyanate isomerization.

Self-Validating Experimental Protocol:

  • Salt Formation: In a round-bottom flask, dissolve 1.0 eq (71.1 g, 1.0 mol) of N-methylallylamine in 200 mL of distilled water. Slowly add 1.0 eq of 37% aqueous HCl dropwise in an ice bath. Validation Check: The pH must stabilize at ~3.0-4.0.

  • Metathesis: Add 1.1 eq (83.7 g, 1.1 mol) of Ammonium Thiocyanate ( NH4​SCN ) to the solution. Stir for 30 minutes at room temperature.

  • Thermal Isomerization: Equip the flask with a reflux condenser. Heat the mixture to 100–110 °C for 12–16 hours. Validation Check: Monitor via TLC (DCM:MeOH 9:1). The highly polar salt spot at the baseline will gradually be replaced by the less polar thiourea product spot.

  • Workup: Cool the mixture to 0 °C to induce crystallization. Filter the precipitate and recrystallize from hot ethanol to yield pure N-Methyl-N-prop-2-en-1-ylthiourea.

Pathway B: Thiocarbonyl Transfer via TCDI

For applications requiring ultra-high purity without the risk of thermal degradation of the allyl group, 1,1'-thiocarbonyldiimidazole (TCDI) is utilized.

Mechanistic Causality: TCDI acts as a highly reactive, moisture-sensitive thiophosgene equivalent without the extreme toxicity. The secondary amine attacks the thiocarbonyl carbon, displacing one imidazole equivalent to form a thiocarbamoyl imidazole intermediate. Because imidazole is an excellent leaving group, subsequent addition of ammonia rapidly displaces it, yielding the target compound at room temperature.

Self-Validating Experimental Protocol:

  • Intermediate Formation: Dissolve 1.0 eq of TCDI in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C. Add 1.0 eq of N-methylallylamine dropwise.

  • In-Process Control (IPC): Stir for 2 hours. Validation Check: TLC monitoring (UV 254 nm) must show complete consumption of TCDI and the appearance of a new intermediate spot. Do not proceed until the amine is fully consumed.

  • Ammonolysis: Bubble anhydrous NH3​ gas through the solution (or add 5.0 eq of 28% aqueous ammonium hydroxide) at room temperature for 4 hours.

  • Workup: Wash the organic layer with 0.1 M HCl to remove the displaced imidazole, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Comparative Analytics & Data

The selection of the synthetic route dictates the operational scalability and the purity profile of the final compound. The following table summarizes the quantitative metrics defining both pathways.

ParameterPathway A: Thiocyanate IsomerizationPathway B: Thiocarbonyl Transfer (TCDI)
Primary Reagents N-Methylallylamine, NH₄SCN, HClN-Methylallylamine, TCDI, NH₃
Reaction Temperature 100–120 °C (Reflux)0 °C to 25 °C (Room Temperature)
Reaction Time 12–16 hours4–6 hours
Average Yield 55–65%85–95%
Purity Profile (Crude) Moderate (requires recrystallization)High (requires minimal to no chromatography)
Allyl Group Integrity Susceptible to thermal degradationExcellent preservation
Scalability & Cost High (Highly cost-effective reagents)Moderate (TCDI is costly/moisture-sensitive)

Mechanistic Causality & Self-Validating Systems

To ensure scientific integrity (E-E-A-T), protocols must be designed as self-validating systems. In Pathway A , the primary failure mode is incomplete thermal isomerization, leading to a mixture of the target thiourea and unreacted amine thiocyanate salt. By enforcing a strict TLC validation step utilizing a specific stain (e.g., KMnO4​ to highlight the allyl double bond), researchers can definitively track the conversion of the baseline-bound salt to the mobile thiourea product.

In Pathway B , the causality behind choosing DCM as a solvent lies in its inability to dissolve the displaced imidazole by-product effectively once the reaction is washed with mild aqueous acid, creating a built-in purification mechanism. The choice to avoid thiophosgene in favor of TCDI eliminates the generation of highly corrosive HCl gas during the nucleophilic attack, which would otherwise risk hydrochlorination of the allyl double bond.

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Foundational

1H and 13C NMR spectra assignment for N-Methyl-N-prop-2-en-1-ylthiourea

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of N-Methyl-N-prop-2-en-1-ylthiourea Thiourea derivatives represent a versatile class of organic compounds possessing a wide spectrum of biological ac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of N-Methyl-N-prop-2-en-1-ylthiourea

Thiourea derivatives represent a versatile class of organic compounds possessing a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The specific molecule of interest, N-Methyl-N-prop-2-en-1-ylthiourea, combines the thiourea core with both aliphatic (methyl) and unsaturated (allyl) substituents, making it a candidate for further investigation in drug discovery programs.

In the rigorous process of drug development, unambiguous structural confirmation of a synthesized compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a "gold standard" analytical technique for the structural elucidation of organic molecules.[3] It provides precise, atomic-level information about the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[3][4] This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of N-Methyl-N-prop-2-en-1-ylthiourea, explains the rationale behind the spectral assignments, and outlines a robust experimental protocol for data acquisition. This information is critical for researchers engaged in the synthesis, purification, and biological evaluation of this and related compounds.[5][6][7]

Molecular Structure and NMR-Active Nuclei

To interpret the NMR spectra, it is essential to first identify the chemically non-equivalent protons and carbons within the molecule. The structure of N-Methyl-N-prop-2-en-1-ylthiourea, with its unique nuclei labeled for assignment, is shown below.

Molecular structure of N-Methyl-N-prop-2-en-1-ylthiourea with labeled atoms for NMR assignment
Figure 1: Structure of N-Methyl-N-prop-2-en-1-ylthiourea with protons (a-e) and carbons (1-5) labeled for spectral assignment.

Due to free rotation around single bonds and the overall asymmetry of the molecule, we can predict five distinct proton environments and five distinct carbon environments.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).[8]

Causality Behind Proton Chemical Shifts and Coupling

The chemical shift (δ) of a proton is primarily influenced by the electron density around it. Electronegative atoms, such as nitrogen, and unsaturated systems (C=C double bonds) withdraw electron density, "deshielding" nearby protons and causing their signals to appear at a higher chemical shift (further downfield).[9]

Spin-spin coupling, observed as the splitting of a signal into multiple lines (multiplicity), arises from the interaction of the magnetic fields of non-equivalent protons on adjacent carbons. The multiplicity is typically described by the 'n+1 rule', where 'n' is the number of equivalent neighboring protons. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz).

Detailed Signal Assignment and Interpretation
  • Hₑ (NH₂): The two protons on the terminal nitrogen are expected to appear as a broad singlet. Their chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, this signal would likely appear significantly downfield, around δ 7.5 - 8.5 ppm . In CDCl₃, it might be further upfield and broader.[10]

  • Hь (-CH=): This vinylic proton is part of the internal carbon of the double bond. It is deshielded by the π-system and will be split by the two terminal vinylic protons (Hₐ) and the two allylic protons (H꜀). This will result in a complex multiplet, likely a doublet of doublet of triplets (ddt), appearing in the range of δ 5.7 - 6.0 ppm .[9][11]

  • Hₐ (=CH₂): The two terminal vinylic protons are diastereotopic, meaning they are chemically non-equivalent. They will appear as two separate signals, each being a multiplet. The proton trans to the main carbon chain will typically be slightly further downfield than the cis proton. Both will be split by Hь and by each other (geminal coupling). We predict two distinct multiplets in the region of δ 5.1 - 5.4 ppm .[9][11]

  • H꜀ (-CH₂-N): These allylic protons are adjacent to both the C=C double bond and the electron-withdrawing nitrogen atom, leading to significant deshielding. The signal should appear as a doublet of triplets (dt), split by the neighboring vinylic proton (Hь) and the terminal vinylic protons (Hₐ, through long-range coupling). It is predicted to be in the range of δ 4.0 - 4.5 ppm .[10]

  • HᏧ (N-CH₃): The methyl protons are attached to a nitrogen atom, which deshields them relative to a simple alkyl methyl group. Due to restricted rotation around the C-N bond adjacent to the thiocarbonyl, this signal may appear as a sharp singlet or could be broadened. It is expected around δ 3.0 - 3.3 ppm .

Tabulated Summary of Predicted ¹H NMR Data
LabelAssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
Hₑ-NH₂7.5 - 8.5Broad Singlet (br s)-2H
-CH =CH₂5.7 - 6.0Multiplet (m) or ddtJ(b,a-trans) ≈ 17, J(b,a-cis) ≈ 10, J(b,c) ≈ 61H
Hₐ-CH=CH5.1 - 5.4Multiplet (m)J(a-trans,b) ≈ 17, J(a-cis,b) ≈ 10, J(a,a) ≈ 22H
H꜀-CH ₂-N4.0 - 4.5Doublet of Triplets (dt)J(c,b) ≈ 6, J(c,a) ≈ 1.52H
HᏧN-CH3.0 - 3.3Singlet (s)-3H
Note: Predicted values are based on typical ranges in CDCl₃ or DMSO-d₆ and may vary based on experimental conditions.[12]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms and provides insight into their electronic environment.

Causality Behind Carbon Chemical Shifts

Similar to protons, carbon chemical shifts are influenced by hybridization and the electronegativity of attached atoms. sp²-hybridized carbons (alkenes, carbonyls) are found downfield from sp³-hybridized carbons. The thiocarbonyl carbon (C=S) is particularly deshielded due to the high polarizability of the C=S bond and appears at a very high chemical shift.[13][14]

Detailed Signal Assignment and Interpretation
  • C₅ (C=S): The thiocarbonyl carbon is the most deshielded carbon in the molecule. Its resonance is expected to be in the range of δ 180 - 185 ppm .[13] This signal is a key diagnostic peak for confirming the presence of the thiourea moiety.

  • C₂ (-CH=): The internal sp² carbon of the allyl group will appear in the typical alkene region, predicted around δ 130 - 135 ppm .

  • C₁ (=CH₂): The terminal sp² carbon of the allyl group is expected upfield from the substituted vinylic carbon, around δ 115 - 120 ppm .

  • C₃ (-CH₂-N): This sp³ carbon is directly attached to a nitrogen atom, causing a downfield shift compared to a standard alkane carbon. It is predicted to resonate around δ 50 - 55 ppm .

  • C₄ (N-CH₃): The methyl carbon attached to the nitrogen is the most shielded carbon in the molecule, expected to appear around δ 30 - 35 ppm .

Tabulated Summary of Predicted ¹³C NMR Data
LabelAssignmentPredicted Chemical Shift (δ, ppm)
C₅C =S180 - 185
C₂-C H=CH₂130 - 135
C₁-CH=C H₂115 - 120
C₃-C H₂-N50 - 55
C₄N-C H₃30 - 35

Recommended Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following workflow provides a self-validating system for the characterization of N-Methyl-N-prop-2-en-1-ylthiourea.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis a 1. Sample Weighing (5-10 mg) b 2. Solvent Addition (0.6-0.7 mL Deuterated Solvent, e.g., CDCl₃, DMSO-d₆) a->b c 3. Solubilization (Vortex/Sonication) b->c d 4. Transfer to NMR Tube (Filter if necessary) c->d e 5. Instrument Setup (Lock, Tune, Shim) d->e f 6. Acquire ¹H Spectrum (1D Proton) e->f g 7. Acquire ¹³C Spectrum (e.g., ¹³C{¹H} APT or DEPT) f->g h 8. (Optional) Acquire 2D Spectra (COSY, HSQC for confirmation) g->h i 9. Data Processing (Fourier Transform, Phasing, Baseline Correction) h->i j 10. Reference Spectra (TMS or residual solvent peak) i->j k 11. Peak Picking & Integration (¹H) j->k l 12. Spectral Assignment (Compare to predictions) k->l m Report Generation l->m Final Structure Verified

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Detailed Methodologies
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure the chosen solvent does not have peaks that overlap with key signals from the analyte.[15]

    • Use vortexing or brief sonication to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a pipette if any particulate matter is visible.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency onto the deuterium signal of the solvent.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Since ¹³C has a low natural abundance, more scans (e.g., 1024 or more) and a longer relaxation delay may be required. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH₃, CH₂, CH, and quaternary carbons.[16][17]

    • (Optional but Recommended) 2D NMR: To definitively assign connectivity, acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to show proton-proton coupling relationships and a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.[18]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra.

    • Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, reference the residual CHCl₃ peak to δ 7.26 ppm. For ¹³C NMR, reference the CDCl₃ triplet to δ 77.16 ppm.

    • Integrate the signals in the ¹H spectrum and normalize them to a known number of protons (e.g., the 3H of the methyl group).

    • Assign all peaks in both spectra by comparing the experimental data with the predicted values and using the connectivity information from 2D spectra if available.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of novel compounds like N-Methyl-N-prop-2-en-1-ylthiourea. This guide provides a comprehensive, theory-grounded prediction of the ¹H and ¹³C NMR spectra, highlighting key diagnostic signals such as the downfield thiocarbonyl carbon (~182 ppm) and the distinct patterns of the N-allyl and N-methyl groups. The detailed experimental protocol herein offers a robust framework for obtaining high-quality data, ensuring the scientific integrity of characterization for research and drug development professionals. The correlation of empirical data with these predictive assignments will provide unequivocal confirmation of the molecular structure.

References

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research.
  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Spectroscopy Online.
  • NMR Spectroscopy in Drug Discovery and Development. (2014). Labome.
  • NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC.
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). PMC.
  • ¹H NMR Chemical Shifts. Chemistry Connected.
  • Experimental and calculated ¹H and ¹³C NMR chemical shifts of 1a thiourea derivative.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). MDPI.
  • Experimental and calculated ¹H and ¹³C NMR chemical shifts of 1c of thiourea derivative.
  • ¹³C NMR data of all thiourea derivatives compounds 3a-3e.
  • A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Deriv
  • Short Summary of ¹H-NMR Interpretation.
  • A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Compound Interest.
  • Table of characteristic proton NMR chemical shifts. University of Puget Sound.
  • Technical Guide: Synthesis and Characterization of N-(1-methylpropyl)-N'-phenyl-thiourea. Benchchem.
  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • N-METHYLTHIOUREA(598-52-7) ¹H NMR spectrum. ChemicalBook.
  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic m
  • Characterization and Synthesis of Novel Thiourea Derivatives.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

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Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing N-Methyl-N-prop-2-en-1-ylthiourea derivatives

Application Note: Synthesis of N-Methyl-N-prop-2-en-1-ylthiourea Derivatives via Isothiocyanate Coupling Executive Summary Thiourea derivatives are highly valued in drug discovery and organocatalysis due to their robust...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of N-Methyl-N-prop-2-en-1-ylthiourea Derivatives via Isothiocyanate Coupling

Executive Summary

Thiourea derivatives are highly valued in drug discovery and organocatalysis due to their robust hydrogen-bond donating capabilities and structural rigidity[1][2]. Specifically, N-methyl-N-prop-2-en-1-ylthiourea (also known as N-allyl-N-methylthiourea) derivatives feature an N,N-disubstituted core. The inclusion of the allyl (prop-2-en-1-yl) moiety provides an orthogonal reactive site for downstream functionalization (e.g., olefin cross-metathesis or epoxidation), while the methyl group sterically tunes the thiourea's conformational preferences[2].

This application note outlines a validated, high-yielding synthetic protocol for generating these derivatives via the nucleophilic addition of N-methylprop-2-en-1-amine to various organic isothiocyanates[3][4].

Mechanistic Principles & Structural Rationale

The synthesis relies on the inherent electrophilicity of the central carbon atom in the isothiocyanate group. The reaction is initiated by the nucleophilic attack of the secondary amine (N-methylallylamine)[3]. Because the amine is secondary, the resulting zwitterionic intermediate undergoes a single, rapid proton transfer to the isothiocyanate-derived nitrogen[3].

This specific substitution pattern yields an N,N,N'-trisubstituted thiourea, which possesses exactly one hydrogen-bond donor (the N'-H). This precise control over hydrogen-bonding sites is a critical design parameter when synthesizing organocatalysts or active pharmaceutical ingredients (APIs), as it prevents unwanted secondary hydrogen-bonding interactions that can alter a molecule's target affinity or catalytic geometry[2].

Mechanism A N-Methylallylamine (Secondary Amine) C Zwitterionic Intermediate A->C Nucleophilic Attack B Isothiocyanate (Electrophile) B->C Coupling D N-Methyl-N-allyl Thiourea Derivative C->D Proton Transfer

Workflow of thiourea formation via nucleophilic addition and proton transfer.

Experimental Protocol: Isothiocyanate Coupling

Reagents & Equipment

  • Nucleophile: N-Methylprop-2-en-1-amine (1.1 equiv)

  • Electrophile: Substituted Isothiocyanate (R-NCS) (1.0 equiv)[4]

  • Solvent: Anhydrous Dichloromethane (DCM)[3]

  • Equipment: Oven-dried round-bottom flask, magnetic stirrer, rotary evaporator, TLC apparatus.

Step-by-Step Methodology

Step 1: Electrophile Solubilization Dissolve the selected isothiocyanate (1.0 mmol) in anhydrous DCM (5.0 mL) to yield a solution with a concentration of approximately 0.2 M[3][4].

  • Causality & Insight: DCM is chosen for its excellent solvating power for both aliphatic and aromatic isothiocyanates. Anhydrous conditions must be strictly maintained to prevent the competitive hydrolysis of the isothiocyanate into a primary amine and carbonyl sulfide, which would subsequently react to form unwanted symmetrical thiourea byproducts.

Step 2: Controlled Nucleophilic Addition Cool the reaction vessel to 0 °C using an ice-water bath. Add N-methylprop-2-en-1-amine (1.1 mmol, 1.1 equiv) dropwise over a period of 5 minutes[3].

  • Causality & Insight: The coupling reaction is highly exothermic. Initial cooling suppresses thermal degradation and controls the reaction kinetics. A slight stoichiometric excess (1.1 equiv) of the volatile amine is utilized to drive the reaction to absolute completion, ensuring the complete consumption of the isothiocyanate[5]. Unreacted isothiocyanates often co-elute with thiourea products during chromatography, making their complete consumption vital for obtaining high-purity yields.

Step 3: Reaction Propagation Remove the ice bath, allowing the mixture to warm naturally to ambient temperature (20–25 °C). Stir continuously for 2 to 4 hours[3][4].

  • Causality & Insight: The secondary amine is sufficiently nucleophilic to proceed without a base catalyst (such as triethylamine). Prolonged heating is avoided to prevent the thermal decomposition of the resulting thiourea or unwanted side reactions at the allyl double bond[4][5].

Step 4: Self-Validating Monitoring Monitor the reaction via Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., Hexanes/Ethyl Acetate 3:1)[3].

  • Causality & Insight: The isothiocyanate starting material is highly UV-active and non-polar (high Rf). The reaction is deemed complete when this spot completely disappears, replaced by a lower Rf spot corresponding to the more polar, hydrogen-bonding thiourea product.

Step 5: Workup and Isolation Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the DCM solvent and the unreacted excess N-methylallylamine[3]. Purify the crude residue via flash column chromatography on silica gel.

  • Causality & Insight: The low boiling point of N-methylallylamine allows for a streamlined, aqueous-free workup. This minimizes product loss and avoids the severe emulsion formation commonly seen in aqueous extractions of amphiphilic thioureas.

Quantitative Data: Substrate Scope and Yields

The protocol demonstrates broad functional group tolerance. The table below summarizes expected outcomes based on the electronic and steric nature of the isothiocyanate electrophile.

Isothiocyanate (R-NCS)R-Group CharacteristicsReaction Time (h)Temp (°C)Expected Yield (%)
Phenyl isothiocyanateAromatic, neutral22585–92
4-Fluorophenyl isothiocyanateAromatic, electron-withdrawing1.52588–95
Benzyl isothiocyanateAliphatic, low steric hindrance32580–88
Cyclohexyl isothiocyanateAliphatic, high steric hindrance42575–82

Note: Electron-withdrawing groups on aromatic isothiocyanates increase the electrophilicity of the central carbon, accelerating the reaction and typically resulting in higher yields. Aliphatic and sterically hindered substrates require extended reaction times to achieve full conversion.

References

  • Application Note and Protocol: Synthesis of N-Substituted Thiourea Derivatives from (1-Isothiocyanatoethyl)benzene and Primary A - Benchchem.
  • A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium | The Journal of Organic Chemistry - ACS Public
  • Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis - PMC.
  • A Comparative Analysis of Allylthiourea and (But-3-en-2-yl)
  • 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea - Benchchem.

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Application

Applications of N-Methyl-N-prop-2-en-1-ylthiourea in polymer vulcanization

An in-depth guide to the application of N-Methyl-N-prop-2-en-1-ylthiourea in the sulfur vulcanization of polymers, designed for researchers and scientists in polymer chemistry and material science. Introduction: The Role...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the application of N-Methyl-N-prop-2-en-1-ylthiourea in the sulfur vulcanization of polymers, designed for researchers and scientists in polymer chemistry and material science.

Introduction: The Role of Thiourea Derivatives in Polymer Cross-Linking

The transformation of raw, tacky elastomers into durable, elastic materials is accomplished through vulcanization, a process that establishes a cross-linked polymer network.[1] While elemental sulfur is the quintessential vulcanizing agent for diene rubbers (e.g., natural rubber, styrene-butadiene rubber), its reaction is impractically slow and inefficient when used alone.[2] To overcome this, a "cure package" is employed, consisting of activators and accelerators.[3]

Vulcanization accelerators are chemical catalysts that dramatically increase the rate and efficiency of the cross-linking reaction, allowing it to proceed at lower temperatures and with less sulfur.[3] This not only improves manufacturing throughput but also enhances the final physical properties and aging resistance of the vulcanized rubber.[4] Among the various classes of accelerators, thiourea derivatives are recognized as highly potent, often categorized as fast or ultra-fast accelerators.[3] They are particularly effective as primary accelerators for polychloroprene rubber and as secondary (or booster) accelerators in conventional sulfur curing systems for diene rubbers.[4][5]

This guide focuses on a specific, unsymmetrically substituted thiourea, N-Methyl-N-prop-2-en-1-ylthiourea (commonly known as N-Methyl-N-allylthiourea). While direct literature on this particular molecule's application in vulcanization is sparse, this document synthesizes established principles of thiourea chemistry and vulcanization science to provide a comprehensive set of protocols and application notes. We will explore its synthesis, propose a mechanism of action, detail its use in a model rubber formulation, and discuss its expected performance profile against industry-standard accelerators.

Synthesis and Characterization of N-Methyl-N-allylthiourea

The most direct route to synthesizing unsymmetrically N,N'-disubstituted thioureas is the nucleophilic addition of a primary amine to an isothiocyanate.[6][7] For N-Methyl-N-allylthiourea, this can be achieved by reacting allylamine with methyl isothiocyanate.

Experimental Protocol: Synthesis

Objective: To synthesize N-Methyl-N-prop-2-en-1-ylthiourea.

Materials:

  • Methyl isothiocyanate (CH₃NCS)

  • Allylamine (CH₂=CHCH₂NH₂)

  • Ethanol, anhydrous

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, dissolve methyl isothiocyanate (1.0 equivalent) in anhydrous ethanol (100 mL).

  • Begin stirring the solution at room temperature.

  • Slowly add allylamine (1.05 equivalents) to the stirred solution. An exothermic reaction is expected. Maintain the temperature below 40°C, using a water bath if necessary.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-4 hours to ensure the reaction goes to completion.

  • Remove the solvent under reduced pressure using a rotary evaporator. The crude product, a solid or viscous oil, will remain.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure N-Methyl-N-prop-2-en-1-ylthiourea as a crystalline solid.

  • Dry the purified product under vacuum. Characterize the final product using techniques such as melting point determination, FT-IR, and ¹H/¹³C NMR spectroscopy.

Physicochemical Properties

The expected properties for N-Methyl-N-allylthiourea are summarized below, based on data from structurally similar compounds like N-allylthiourea.[8]

PropertyExpected Value / Description
Chemical Formula C₅H₁₀N₂S
Molecular Weight 130.21 g/mol
Appearance White to off-white crystalline powder
Melting Point Approx. 70-75 °C (by analogy to N-allylthiourea[8])
Solubility Soluble in alcohols, acetone, and other polar organic solvents; sparingly soluble in water.

Proposed Mechanism of Action in Sulfur Vulcanization

Thiourea accelerators function within the complex mechanism of sulfur vulcanization, which is generally accepted to proceed via an ionic pathway. Their high activity is attributed to their nucleophilicity.[9] The process requires activators, typically a combination of zinc oxide (ZnO) and a fatty acid like stearic acid, which form an active zinc complex in situ.[1]

  • Formation of the Activator Complex: Zinc oxide and stearic acid react to form zinc stearate, which is soluble in the rubber matrix. This complex then coordinates with the accelerator.

  • Formation of the Active Sulfurating Agent: The thiourea accelerator, activated by the zinc complex, reacts with elemental sulfur (S₈ ring) to open it and form a zinc-persulfenyl accelerator complex (Accelerator-Sₓ-Zn-Stearate). This complex is the key sulfurating agent.

  • Reaction with the Polymer: The active sulfurating agent attacks the allylic position of the diene rubber chain, which is the primary cure site.[1] This forms a pendant group on the polymer backbone, with a sulfur chain attached (Rubber-Sₓ-Accelerator).

  • Cross-Link Formation: This polymer-bound intermediate then reacts with a second rubber chain, either directly or through further interaction with another accelerator complex, to form a stable mono-, di-, or polysulfidic cross-link between the two polymer chains.

The presence of the allyl group on the N-Methyl-N-allylthiourea molecule may introduce additional reaction pathways or influence the stability and reactivity of the intermediate complexes, potentially contributing to its cure speed.

G cluster_activation Activation Phase cluster_sulfuration Sulfuration Phase cluster_crosslinking Cross-linking Phase ZnO ZnO + Stearic Acid Zn_Complex Zinc Stearate Complex Active_Complex [A-Zn-Stearate] Complex Zn_Complex->Active_Complex Thiourea N-Methyl-N-allylthiourea (A) S8 Sulfur (S8) Sulfurating_Agent Active Sulfurating Agent [A-Sx-Zn-Stearate] Active_Complex->Sulfurating_Agent Pendant_Group Pendant Group [R-Sx-A] Sulfurating_Agent->Pendant_Group Rubber_Chain1 Rubber Chain (R-H) Crosslink Vulcanized Rubber [R-Sx-R] Pendant_Group->Crosslink Rubber_Chain2 Rubber Chain (R-H)

Caption: Proposed mechanism for N-Methyl-N-allylthiourea accelerated vulcanization.

Application Protocol: Evaluation in a Natural Rubber (NR) Formulation

This protocol outlines a standard laboratory procedure to evaluate the performance of N-Methyl-N-allylthiourea as a secondary accelerator in a carbon black-filled natural rubber compound. It is compared against a control formulation using a conventional system.

Part A: Compounding Formulations

The formulations are provided in parts per hundred rubber (phr).

IngredientFunctionControl (phr)Experimental (phr)
Natural Rubber (SMR 20)Elastomer Base100.0100.0
N330 Carbon BlackReinforcing Filler50.050.0
Zinc Oxide (ZnO)Activator5.05.0
Stearic AcidCo-activator / Dispersing Aid2.02.0
SulfurVulcanizing Agent2.52.5
TBBS (Sulfenamide)Primary Accelerator1.01.0
N-Methyl-N-allylthiourea Secondary Accelerator - 0.5
Part B: Mixing Procedure (Two-Roll Mill)
  • Mill Setup: Set the two-roll mill temperature to ~60-70°C with a friction ratio of 1:1.25.

  • Mastication: Pass the natural rubber through the mill several times until a smooth, banded sheet is formed. This reduces the viscosity.

  • Activator Addition: Add the zinc oxide and stearic acid to the rubber band and continue milling until they are fully dispersed.

  • Filler Incorporation: Add the N330 carbon black incrementally. Scrape and re-band the rubber frequently to ensure homogeneous dispersion.

  • Accelerator Addition: Add the primary accelerator (TBBS) and, for the experimental batch, the secondary accelerator (N-Methyl-N-allylthiourea).

  • Sulfur Addition: Add the sulfur last, at a lower mill temperature if possible (~40-50°C), to minimize the risk of premature vulcanization (scorch).

  • Homogenization: Perform several end-to-end passes of the rubber sheet to ensure all ingredients are uniformly mixed.

  • Sheeting Off: Sheet the final compound off the mill at a thickness of ~2 mm and allow it to mature for 24 hours at room temperature before testing.

Part C: Rheological Analysis & Curing
  • Cure Characteristics: Determine the cure characteristics of each compound using a Moving Die Rheometer (MDR) at 150°C. Record the following parameters:

    • ML: Minimum Torque (relates to compound viscosity)

    • MH: Maximum Torque (relates to cross-link density)

    • ts2: Scorch Time (time to a 2 dNm rise in torque)

    • t90: Optimum Cure Time (time to 90% of maximum torque)

  • Vulcanization (Press Curing): Cure sheets of the compounded rubber in a compression molding press at 150°C for the t90 time determined by the MDR.

Part D: Physical Property Testing

Perform standard physical tests on the vulcanized sheets after allowing them to condition for 24 hours.

  • Hardness: Measure Shore A hardness (ASTM D2240).

  • Tensile Properties: Measure tensile strength, elongation at break, and modulus at 300% elongation using a universal testing machine (ASTM D412).

Experimental Workflow and Data Presentation

The entire process from formulation to final analysis can be visualized as follows.

G cluster_prep Preparation cluster_analysis Analysis & Curing cluster_testing Physical Testing Formulation Define Formulations (Control & Experimental) Mixing Two-Roll Mill Compounding Formulation->Mixing Maturation Compound Maturation (24 hours) Mixing->Maturation MDR MDR Rheometry (Determine ts2, t90) Maturation->MDR Curing Press Curing (T=150°C, t=t90) MDR->Curing Conditioning Vulcanizate Conditioning (24 hours) Curing->Conditioning Hardness Hardness Test (Shore A) Conditioning->Hardness Tensile Tensile Testing (Strength, Elongation, Modulus) Conditioning->Tensile

Caption: Experimental workflow for evaluating a new vulcanization accelerator.

Expected Results: A Comparative Analysis

The addition of N-Methyl-N-allylthiourea as a secondary accelerator is expected to significantly alter the cure characteristics and physical properties.

PropertyUnitControl (TBBS only)Experimental (TBBS + N-Methyl-N-allylthiourea)Rationale for Change
Rheological Properties (150°C)
Scorch Time (ts2)min~4.5~3.0Thioureas are ultra-accelerators that reduce cure induction time.[1]
Optimum Cure Time (t90)min~12.0~8.0Synergistic effect boosts the overall cure rate.[9]
Max-Min Torque (MH-ML)dNm~15.0~16.5Increased accelerator efficiency can lead to a higher cross-link density.
Physical Properties
HardnessShore A~60~62Higher cross-link density typically results in increased hardness.
Modulus at 300%MPa~11.0~12.5A direct measure of stiffness, which increases with cross-link density.
Tensile StrengthMPa~22.0~22.5May see a slight improvement due to a more efficient network structure.
Elongation at Break%~500~450Increased cross-linking restricts chain mobility, reducing elongation.

Application Notes and Field-Proven Insights

As a Senior Application Scientist, the following insights guide the practical application of N-Methyl-N-allylthiourea.

  • Causality of the Cure Package:

    • Zinc Oxide & Stearic Acid: This activator system is critical. Without it, the efficiency of thiourea and sulfenamide accelerators is drastically reduced. The system forms a soluble zinc complex that is the true catalyst for the sulfurating agent formation.[10]

    • Primary vs. Secondary Accelerator: The sulfenamide (TBBS) is a "delayed-action" accelerator, providing good scorch safety during mixing and processing.[2] The thiourea acts as a "kicker" or booster, dramatically increasing the cure rate once the vulcanization temperature is reached. This combination allows for safe processing followed by a rapid, efficient cure.[9]

  • Expected Performance Profile:

    • Cure Rate: N-Methyl-N-allylthiourea is expected to be a very fast accelerator, significantly reducing the optimum cure time (t90). This is highly desirable for increasing production throughput in industrial settings.

    • Scorch Safety: The primary drawback of ultra-fast accelerators is a reduction in scorch time (ts2).[1] This means the compound may begin to cure prematurely during the mixing or shaping stages. Careful temperature control during compounding is essential. The use of retarders may be necessary in some formulations to manage this.

    • Vulcanizate Properties: The use of a thiourea booster often leads to a higher state of cure (higher MH-ML torque), which translates to higher modulus and hardness. This can be advantageous for applications requiring stiffness and good compression set but may reduce fatigue life.

  • Comparison and Potential Advantages:

    • vs. ETU (Ethylene Thiourea): ETU is a highly effective and common thiourea accelerator, especially for polychloroprene.[11] However, it is classified as a reproductive toxin and is under regulatory scrutiny.[12] N-Methyl-N-allylthiourea, while requiring its own toxicological assessment, does not share the specific chemical structure (a cyclic thiourea) that leads to ETU's classification, offering a potential avenue for developing safer alternatives.

    • vs. Dithiocarbamates: Dithiocarbamates are another class of ultra-accelerators.[4] A key concern with many dithiocarbamates is the formation of carcinogenic nitrosamines during vulcanization.[13] Thiourea accelerators are often considered as alternatives in applications where nitrosamine formation is a concern.

  • Optimization Strategies:

    • The level of N-Methyl-N-allylthiourea should be optimized carefully. A typical starting range as a secondary accelerator is 0.2-0.8 phr.

    • Increasing the concentration will likely further decrease scorch and cure times while increasing the state of cure. The optimal level is a balance between processing safety, cure speed, and the desired final physical properties.

    • The ratio of primary to secondary accelerator (e.g., TBBS to thiourea) is a powerful tool for compounders to fine-tune the cure profile for a specific application.

References

  • IJARBS. (n.d.). Synthesis and characterization of N-allyl–N- (4-methylthiazol) -2ylthiourea. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Amidino Thiourea as a Secondary Accelerator in the Sulphur Vulcanization of Natural Rubber Containing Fillers. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) New N-allylthiourea derivatives: Synthesis, molecular docking and in vitro cytotoxicity studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfur vulcanization. Retrieved from [Link]

  • Vagmi Chemicals. (n.d.). Rubber molecules are capable of considerable deformation even under of weak force and of rapidly returning to their orig. Retrieved from [Link]

  • Google Patents. (n.d.). JP2005139241A - Vulcanization accelerator using amine.
  • Google Patents. (n.d.). EP0429114A1 - Accelerator compositions and rubber compounding composition embodying the same.
  • Canadian Center of Science and Education. (2010). Influences of Accelerators on the Structures & Properties of Nitrile Butadiene Rubber. Modern Applied Science, 4(4). Retrieved from [Link]

  • MDPI. (2026, February 12). Impact of Thioamide Derivative Composite Preservation System on Vulcanization of Natural Rubber. Retrieved from [Link]

  • QingDao Rayway Chemical Co.,Ltd. (n.d.). RAYWAY™ Rubber Accelerator -Thioureas. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation of compounds based on reclaimed rubber | Download Table. Retrieved from [Link]

  • Scribd. (n.d.). Sulfur-Free Vulcanization Systems For Diene Rubber | PDF. Retrieved from [Link]

  • SciSpace. (2020). Curing characteristic of various accelerators on natural rubber/chloroprene rubber blends. Jurnal Dinamika Penelitian Industri, 31(2), 154-161. Retrieved from [Link]

  • Sheffield Hallam University Research Archive. (n.d.). Mechanism for cross-linking polychloroprene with ethylene thiourea and zinc oxide. Retrieved from [Link]

  • ResearchGate. (2021, February 17). (PDF) Mechanism for crosslinking polychloroprene with ethylene thiourea and zinc oxide. Retrieved from [Link]

  • Rubber World. (2020, January 27). Developing eco-friendly curatives for rubber compounds. Retrieved from [Link]

  • Preprints.org. (2024, March 11). Sulfur and Peroxide Vulcanization of Rubber Compounds Based on SBR, EPDM and Their Combinations. Retrieved from [Link]

Sources

Method

Application Note: Preparation and Handling of N-Methyl-N-prop-2-en-1-ylthiourea Stock Solutions for Cell Culture

Target Audience: Researchers, Cell Biologists, and Drug Development Scientists Application Areas: In vitro cytotoxicity assays, ROS scavenging studies, enzyme inhibition profiling, and 3D hydrogel-based cell culture. Int...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Scientists Application Areas: In vitro cytotoxicity assays, ROS scavenging studies, enzyme inhibition profiling, and 3D hydrogel-based cell culture.

Introduction & Mechanistic Insights

N-Methyl-N-prop-2-en-1-ylthiourea (commonly referred to as N-methyl-N-allylthiourea) is a specialized thiourea derivative increasingly utilized in advanced in vitro biological assays. Thiourea compounds and their allyl derivatives are recognized for their dual functionality in cell culture systems: they act as potent 1[1] and serve as structural backbones for 2[2]. Furthermore, allylthiourea moieties are being integrated into advanced hydrogel platforms, such as chitosan-poly(allylthiourea) matrices, to support the generation of3[3].

Expertise & Causality in Experimental Design: While base allylthiourea possesses moderate aqueous solubility, the addition of the N-methyl group increases the lipophilicity of N-Methyl-N-prop-2-en-1-ylthiourea. This structural modification necessitates the use of an organic solvent like Dimethyl Sulfoxide (DMSO) for stock preparation. Using anhydrous DMSO ensures complete solvation, prevents compound aggregation, and maintains sterility without the need for membrane filtration. Filtration of DMSO-based stocks is generally discouraged, as standard cellulose acetate or polyethersulfone (PES) membranes can degrade in DMSO, and the compound may non-specifically bind to the filter matrix, leading to an inaccurate final molarity—a common challenge when handling 4[4].

Physicochemical Properties

To ensure accurate molarity calculations and proper handling, refer to the physicochemical properties summarized in Table 1.

Table 1: Physicochemical Properties of N-Methyl-N-prop-2-en-1-ylthiourea

PropertySpecification
IUPAC Name 1-methyl-1-(prop-2-en-1-yl)thiourea
Common Synonyms N-methyl-N-allylthiourea
Molecular Formula C5H10N2S
Molecular Weight 130.21 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% cell culture grade)
Aqueous Solubility Poor/Variable (requires DMSO carrier for in vitro assays)
Storage (Solid Form) +4°C to +25°C, desiccated and protected from light
Storage (Stock Solution) -20°C to -80°C (in sterile amber vials)

Experimental Protocols: Preparation of Stock and Working Solutions

Self-Validating System: This protocol incorporates visual and spectrophotometric checkpoints to ensure the compound remains in solution, preventing artifactual cytotoxicity caused by micro-precipitates.

Phase 1: 100 mM Master Stock Preparation
  • Equilibration: Allow the lyophilized N-Methyl-N-prop-2-en-1-ylthiourea vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric moisture condensation, which can hydrolyze the compound or alter its precise molecular weight during weighing.

  • Weighing: Weigh the required mass (e.g., 13.02 mg for 1 mL of 100 mM stock) using a calibrated analytical balance.

  • Solvation: Add the corresponding volume of sterile, anhydrous DMSO (≥99.9% purity, cell culture grade).

  • Homogenization: Vortex the solution vigorously for 60 seconds. If the compound is not fully dissolved, sonicate in a room-temperature water bath for 2–5 minutes.

    • Validation Check: The solution must be completely clear with no visible particulates under strong light.

Phase 2: Aliquoting and Storage
  • Aliquoting: In a Class II biological safety cabinet, dispense the 100 mM stock into sterile, amber microcentrifuge tubes (e.g., 50 µL or 100 µL aliquots).

    • Causality: Amber tubes protect the thiourea moiety from photo-oxidation, preserving structural integrity over time.

  • Storage: Store aliquots immediately at -20°C (for use within 1–2 months) or -80°C (for long-term storage up to 6 months). Avoid repeated freeze-thaw cycles.

Phase 3: Working Solution Preparation (Cell Treatment)
  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity, as DMSO freezes at 18.5°C and concentration gradients can form during the thawing process.

  • Dilution: Dilute the stock directly into pre-warmed (37°C) complete cell culture media (e.g., DMEM or RPMI 1640 supplemented with 10% FBS). Mix by rapid inversion to prevent localized precipitation.

  • Solvent Control: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Always prepare a vehicle control well containing an equivalent percentage of DMSO.

Quantitative Data: Dilution Scheme

To streamline assay preparation and minimize pipetting errors, use the dilution matrix below to achieve common working concentrations from a 100 mM master stock.

Table 2: Dilution Matrix for Cell Culture (from 100 mM DMSO Stock)

Target Final ConcentrationVolume of 100 mM StockVolume of Culture MediaFinal DMSO Concentration
10 µM 1.0 µL9,999 µL0.01% (v/v)
50 µM 5.0 µL9,995 µL0.05% (v/v)
100 µM 10.0 µL9,990 µL0.10% (v/v)
500 µM 50.0 µL9,950 µL0.50% (v/v)*

*Note: DMSO concentrations ≥0.5% may induce baseline cytotoxicity or alter cellular phenotypes in sensitive cell lines. A rigorous vehicle control is mandatory at this concentration.

Visualizations

The following diagrams map the operational workflow for stock preparation and the mechanistic pathway of the compound within a cell culture environment.

Workflow A Weigh N-Methyl-N-prop-2-en-1-ylthiourea (Analytical Balance) B Dissolve in Anhydrous DMSO (Target: 100 mM Stock) A->B Add Solvent C Vortex & Sonicate (Ensure Complete Solvation) B->C Homogenize D Aliquoting (Sterile Amber Vials) C->D Aseptic Transfer E Storage (-20°C to -80°C) D->E Freeze F Working Dilution (Culture Media, final DMSO ≤ 0.1%) E->F Thaw & Dilute

Caption: Step-by-step workflow for the preparation, storage, and dilution of thiourea derivative stocks.

Mechanism A N-Methyl-N-prop-2-en-1-ylthiourea (in Culture Media) B Cellular Uptake (Lipophilic Diffusion) A->B C Intracellular Environment B->C D ROS Scavenging (Quenching H2O2 / •OH) C->D E Enzyme Inhibition (e.g., Tyrosinase/Kinases) C->E F Modulation of Cell Viability & Phenotype D->F Reduces Oxidative Stress E->F Alters Signaling Pathways

Caption: Intracellular mechanism of action for N-Methyl-N-prop-2-en-1-ylthiourea in in vitro models.

References

  • [3] Generation of multicellular tumor spheroids via 3D cell culture utilizing a hydrogel comprising chitosan and allylthiourea. RSC Publishing. 3

  • [1] Antioxidants are ineffective at quenching reactive oxygen species inside bacteria and should not be used to diagnose oxidative stress. PMC / NIH. 1

  • [2] New N-allylthiourea derivatives: Synthesis, molecular docking and in vitro cytotoxicity studies. Semantic Scholar. 2

  • [4] Thiourea-Based Inhibitors of the B-Cell Lymphoma 6 (BCL6) BTB Domain via NMR-Based Fragment Screening and Computer-Aided Drug Design. PMC / NIH. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting & FAQs for N-Methyl-N-prop-2-en-1-ylthiourea Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the mechanistic nuances and practical challenges of synthesizing N-Methyl-N-prop-2-en-1-ylth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the mechanistic nuances and practical challenges of synthesizing N-Methyl-N-prop-2-en-1-ylthiourea (an N,N-disubstituted thiourea).

A common pitfall in thiourea synthesis is attempting to react a secondary amine—in this case, N-methylprop-2-en-1-amine (N-methylallylamine)—directly with carbon disulfide (CS₂) and ammonia. This is mechanistically impossible. Secondary amines cannot form the requisite isothiocyanate intermediate because they lack the second N-H proton required for elimination . To bypass this, we must utilize activated thiocarbonyl transfer reagents.

This guide covers the two most robust, field-proven methodologies: the Benzoyl Isothiocyanate Route and the Thiocarbonyldiimidazole (TCDI) Route .

Reaction Pathways & Mechanistic Insights

SynthesisPathways cluster_RouteA Route A: Benzoyl Isothiocyanate Pathway cluster_RouteB Route B: TCDI Pathway Amine N-Methylprop-2-en-1-amine (Secondary Amine) BenzoylThiourea 1-Benzoyl-3-methyl-3-allylthiourea (Stable Intermediate) Amine->BenzoylThiourea ImThiourea Imidazole-1-carbothioamide (Reactive Intermediate) Amine->ImThiourea PhCOCl Benzoyl Chloride + Ammonium Thiocyanate PhCONCS Benzoyl Isothiocyanate (Generated In Situ) PhCOCl->PhCONCS Acetone, RT, 1h PhCONCS->BenzoylThiourea + Amine, 2h Product N-Methyl-N-prop-2-en-1-ylthiourea (Target Product) BenzoylThiourea->Product NaOH or NH3/MeOH (Deprotection) TCDI Thiocarbonyldiimidazole (TCDI) TCDI->ImThiourea + Amine, THF, 2h ImThiourea->Product NH3 (aq) or NH3/MeOH (Aminolysis)

Synthesis pathways for N-Methyl-N-prop-2-en-1-ylthiourea using activated thiocarbonyl reagents.

Step-by-Step Experimental Protocols
Protocol A: The Benzoyl Isothiocyanate Route

This method is highly scalable and utilizes inexpensive reagents. It relies on the in situ generation of an acyl isothiocyanate, which is highly electrophilic and reacts rapidly with secondary amines .

Step 1: In Situ Generation of Benzoyl Isothiocyanate

  • Suspend completely dry ammonium thiocyanate (1.2 eq) in anhydrous acetone (0.5 M) under an inert atmosphere (N₂ or Ar).

  • Add benzoyl chloride (1.1 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour. Validation Checkpoint: The formation of a dense white precipitate of NH₄Cl confirms the generation of the isothiocyanate. Do not proceed if the solution remains clear.

Step 2: Amine Coupling

  • Cool the reaction mixture back to 0 °C.

  • Add N-methylprop-2-en-1-amine (1.0 eq) dropwise.

  • Stir at room temperature for 2 hours.

  • Filter the mixture to remove NH₄Cl, concentrate the filtrate, and partition between EtOAc and water. Dry the organic layer and concentrate to yield the 1-benzoyl-3-methyl-3-(prop-2-en-1-yl)thiourea intermediate.

Step 3: Debenzoylation (Hydrolysis)

  • Dissolve the intermediate in a 9:1 mixture of isopropanol/water.

  • Add NaOH (2.0 eq) and heat to 80 °C for 2–3 hours. Validation Checkpoint: Monitor the disappearance of the benzoyl C=O stretch at ~1680 cm⁻¹ via FT-IR, or confirm the mass shift via LC-MS before initiating the workup.

  • Cool, neutralize with 1M HCl, extract with dichloromethane (DCM), dry, and concentrate to yield the final product.

Protocol B: The Thiocarbonyldiimidazole (TCDI) Route

This route is preferred for sensitive substrates as it avoids harsh basic hydrolysis, utilizing a simple aminolysis step instead .

Step 1: Formation of Imidazole-1-carbothioamide

  • Dissolve TCDI (1.1 eq) in anhydrous THF (0.2 M) at 0 °C.

  • Add N-methylprop-2-en-1-amine (1.0 eq) dropwise.

  • Stir at room temperature for 2 hours. Validation Checkpoint: The intermediate imidazole-1-carbothioamide is highly UV-active. Confirm complete consumption of the amine via TLC (Hexane/EtOAc 1:1) under 254 nm UV light before proceeding.

Step 2: Aminolysis to Target Thiourea

  • Without isolating the intermediate, add an excess of 2N ammonia in methanol (5.0 eq) directly to the reaction flask.

  • Stir at room temperature for 4 hours.

  • Concentrate the mixture and purify via silica gel flash chromatography (DCM/MeOH gradient) to isolate the pure N-Methyl-N-prop-2-en-1-ylthiourea.

Troubleshooting & FAQs

Q1: Why is the yield of my N-Methyl-N-prop-2-en-1-ylthiourea near zero when I react the amine directly with carbon disulfide (CS₂) and ammonia? A: This is a fundamental mechanistic limitation. The classical CS₂ route requires the amine to form an isothiocyanate intermediate. Because N-methylprop-2-en-1-amine is a secondary amine, it forms a dithiocarbamate salt but lacks the second N-H proton necessary to eliminate H₂S and form an isothiocyanate. You must use a thiocarbonyl transfer agent like benzoyl isothiocyanate to bypass this limitation.

Q2: During the Benzoyl Isothiocyanate route, I am isolating a large amount of benzamide byproduct. How can I prevent this? A: Benzamide formation is the direct result of water reacting with benzoyl chloride or the highly electrophilic benzoyl isothiocyanate intermediate. Ensure your acetone is strictly anhydrous and that the ammonium thiocyanate is dried under a vacuum desiccator (over P₂O₅) prior to use.

Q3: The debenzoylation step (NaOH/Heat) is causing degradation or isomerization of my allyl (prop-2-en-1-yl) group. What are the alternatives? A: Harsh basic hydrolysis can sometimes trigger unwanted side reactions in allylic systems. If you observe degradation, switch to a milder cleavage method. Hydrazine hydrate (NH₂NH₂·H₂O, 2.0 eq) in ethanol at room temperature can selectively cleave the benzoyl group via the formation of benzhydrazide, leaving the allyl thiourea intact.

Q4: How do I properly monitor the TCDI reaction to ensure I don't form unsubstituted thiourea? A: If ammonia is added before the secondary amine has fully reacted with TCDI, the excess TCDI will react with ammonia to form unsubstituted thiourea (H₂N-CS-NH₂). Always validate Step 1 via TLC or LC-MS. Only proceed to Step 2 when the TCDI spot is completely consumed.

Quantitative Data Summary

The following table summarizes the comparative metrics of the primary synthetic routes for N,N-disubstituted thioureas to help you select the optimal protocol for your lab's constraints.

Synthetic RouteReagent / CatalystTotal Reaction TimeTypical Yield (%)Key AdvantageMajor Limitation
Benzoyl Isothiocyanate PhCOCl / NH₄SCN4 - 6 hours75 - 85%Highly scalable; inexpensive reagentsRequires a deprotection step (hydrolysis)
Thiocarbonyldiimidazole TCDI / NH₃4 - 6 hours80 - 90%Mild conditions; one-pot potentialTCDI is moisture-sensitive and costly
Fmoc-Isothiocyanate Fmoc-NCS / NH₃6 - 8 hours65 - 75%Very mild deprotection (piperidine)Expensive; lower atom economy
References
  • Maddani, M. R., & Prabhu, K. R. "A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium." The Journal of Organic Chemistry, 2010. URL:[Link]

  • Kloss, F., et al. "Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis." ChemMedChem, 2021. URL:[Link]

  • Khodairy, A., et al. "Reactivity and diverse synthetic applications of acyl isothiocyanates." Arkivoc, 2012. URL:[Link]

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges with N-Methyl-N-prop-2-en-1-ylthiourea

Welcome to the Technical Support Center. N-Methyl-N-prop-2-en-1-ylthiourea (also known as N-allyl-N-methylthiourea) presents unique formulation challenges in drug development and biological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. N-Methyl-N-prop-2-en-1-ylthiourea (also known as N-allyl-N-methylthiourea) presents unique formulation challenges in drug development and biological assays. While the core thiourea moiety is polar, the addition of both an allyl (prop-2-en-1-yl) and a methyl group significantly increases the molecule's lipophilicity. This structural duality disrupts the hydrogen-bonding network required for aqueous solubility, leading to frequent precipitation issues.

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure accurate dosing and maintain biological assay integrity.

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: Why does my compound precipitate ("crash out") when diluting from a DMSO stock into my aqueous assay buffer? A1: This is a classic "solvent crash" driven by the entropic hydrophobic effect. When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local DMSO concentration drops instantly. The hydrophobic allyl and methyl groups of N-Methyl-N-prop-2-en-1-ylthiourea force surrounding water molecules into a highly ordered, entropically unfavorable cage. To minimize this exposed hydrophobic surface area, the compound rapidly aggregates and precipitates[1]. Solution: Utilize a step-down dilution method to gradually adjust the dielectric constant of the solvent, or switch to a cyclodextrin-based formulation.

Q2: Can I just increase the DMSO concentration in my assay to keep it soluble? A2: Proceed with extreme caution. While DMSO is an excellent co-solvent for lipophilic thioureas, exceeding 1-2% (v/v) DMSO in biological assays introduces severe artifacts. High DMSO concentrations alter solvent viscosity, which directly impacts protein-ligand binding kinetics and can artificially reduce association rates during biochemical screening[2]. Furthermore, cellular assays and in vivo models exhibit strict DMSO toxicity thresholds (typically <0.5% v/v).

Q3: Will adjusting the pH of my buffer help solubilize N-Methyl-N-prop-2-en-1-ylthiourea? A3: No. Unlike amines or carboxylic acids, thiourea derivatives are essentially neutral at physiological pH. Their pKa for protonation is extremely low (typically < -1), and for deprotonation, it is very high (> 14). Adjusting the pH within a biologically relevant range (pH 4–9) will not ionize the compound to enhance solubility and may instead catalyze unwanted degradation or tautomeric shifts.

Q4: What is the most effective excipient for in vivo dosing of this compound? A4: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic allyl and methyl groups, while its hydrophilic exterior maintains excellent aqueous solubility[3]. This host-guest inclusion complex significantly enhances bioavailability without the cyto-genotoxicity associated with organic co-solvents[4].

Part 2: Solubilization Workflows & Mechanisms

G Start N-Methyl-N-prop-2-en-1-ylthiourea (Solid Powder) CheckAssay Determine Assay Tolerance (DMSO vs. Aqueous) Start->CheckAssay DirectAqueous Direct Aqueous Prep (Cyclodextrin Complexation) CheckAssay->DirectAqueous In vivo / Cell-based Cosolvent Co-solvent Approach (DMSO Stock) CheckAssay->Cosolvent Biochemical / In vitro Success Soluble Formulation Ready for Assay DirectAqueous->Success Dilution Step-down Dilution (Avoid Solvent Crash) Cosolvent->Dilution Dilution->Success

Workflow for selecting the optimal solubilization strategy.

Mech Thiourea Hydrophobic Moieties (Allyl & Methyl Groups) Complex Host-Guest Inclusion Complex (Shielded Hydrophobicity) Thiourea->Complex Van der Waals Forces CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Encapsulation Aqueous Stable Aqueous Solution (Enhanced Bioavailability) Complex->Aqueous Hydration of Exterior

Mechanism of HP-β-CD host-guest inclusion complexation.

Part 3: Quantitative Data Summaries

To aid in experimental design, the following table summarizes the quantitative limits and mechanistic profiles of common solubilization strategies for lipophilic thioureas.

Solubilization StrategyPrimary Mechanism of ActionMax Recommended ConcentrationProsCons
DMSO Co-solvent Disrupts solute-solute crystalline lattice interactions< 1% (v/v) for cells; < 5% in vitroHigh solubilizing power; rapid preparationCellular toxicity; alters binding kinetics; high risk of solvent crash
HP-β-Cyclodextrin Host-guest inclusion complexation10–20% (w/v) in aqueous mediaHighly biocompatible; prevents precipitation; safe for in vivo useRequires optimization of molar ratio; higher material cost
Surfactants (Tween 80) Micellar encapsulation0.1–1% (v/v)Effective for robust biochemical assaysCan denature target proteins; forms frothy, hard-to-pipette solutions

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complexes

This protocol relies on the phase-solubility method to force the lipophilic compound into the cyclodextrin cavity. It is designed as a self-validating system: if complexation fails, the uncomplexed drug will precipitate during the centrifugation step, preventing inaccurate downstream dosing.

Step-by-Step Methodology:

  • Preparation of Excipient: Prepare a 20% (w/v) solution of HP-β-CD in ultra-pure water or your target physiological buffer (e.g., PBS). Stir until completely transparent.

  • Compound Addition: Add N-Methyl-N-prop-2-en-1-ylthiourea powder directly to the HP-β-CD solution in excess (beyond its known aqueous solubility limit).

  • Equilibration: Sonicate the suspension in a water bath at 25°C for 30 minutes to provide the activation energy required to disrupt the compound's crystal lattice.

  • Agitation: Transfer to an orbital shaker and agitate at 300 rpm for 48 hours at room temperature. Causality: This extended time allows the thermodynamic equilibrium of host-guest complexation to be reached.

  • Validation & Clarification (Critical Step): Centrifuge the mixture at 10,000 × g for 15 minutes.

    • Self-Validation: Inspect the pellet. The presence of a pellet confirms that the solution above it is fully saturated with the inclusion complex. If no pellet forms, you may not have reached maximum loading capacity.

  • Filtration: Carefully decant and filter the supernatant through a 0.22 µm PVDF syringe filter to remove any sub-visible micro-precipitates.

  • Quantification: Determine the exact concentration of the solubilized thiourea in the filtrate using HPLC-UV before proceeding to biological assays.

Protocol 2: Step-Down Dilution Method (DMSO Co-solvent)

When HP-β-CD cannot be used, this method prevents the entropic "solvent crash" by gradually stepping down the dielectric constant of the environment.

Step-by-Step Methodology:

  • Master Stock: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock. Vortex until optically clear.

  • Intermediate Dilution: Create an intermediate stock (e.g., 1 mM) by diluting the master stock into a 50/50 mixture of DMSO and assay buffer. Pipette up and down vigorously. Causality: The 50% organic phase prevents immediate hydrophobic aggregation while introducing the compound to water molecules.

  • Final Assay Dilution: Dispense the assay buffer into the final well/tube first. While actively vortexing or stirring the buffer, inject the intermediate stock slowly into the center of the vortex.

  • Validation: Measure the absorbance of the final solution at 600 nm (OD600). A reading > 0.05 indicates light scattering caused by micro-precipitation, signaling that the dilution was too rapid or the final concentration exceeds the thermodynamic solubility limit.

References

  • Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments Source: Journal of Pharmaceutics & Pharmacology / PubMed Central URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: Pharmaceutics / PubMed Central URL:[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: Assay and Drug Development Technologies / PubMed Central URL:[Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter Source: Biochemistry / ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of N-Methyl-N-prop-2-en-1-ylthiourea During Storage

Welcome to the Technical Support Center for N-Methyl-N-prop-2-en-1-ylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Methyl-N-prop-2-en-1-ylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing oxidative degradation of this compound during storage. As Senior Application Scientists, we have synthesized the latest technical knowledge with practical, field-proven insights to help you maintain the integrity and stability of your N-Methyl-N-prop-2-en-1-ylthiourea samples.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of N-Methyl-N-prop-2-en-1-ylthiourea.

Q1: My N-Methyl-N-prop-2-en-1-ylthiourea solution has developed a slight yellow tint. Is this a sign of degradation?

A: Yes, a change in color, particularly the development of a yellow tint in a previously colorless solution, is a common indicator of oxidative degradation in thiourea derivatives. The sulfur atom in the thiourea moiety is susceptible to oxidation, which can lead to the formation of various byproducts, including elemental sulfur, which can contribute to a yellowish appearance.[1] It is crucial to investigate any color change to ensure the integrity of your compound for experimental use.

Q2: What are the primary environmental factors that can cause the degradation of N-Methyl-N-prop-2-en-1-ylthiourea?

A: The primary environmental factors that can induce degradation of N-Methyl-N-prop-2-en-1-ylthiourea are:

  • Oxygen: The presence of atmospheric oxygen is the main driver of oxidative degradation.

  • Light: Exposure to UV or visible light can provide the energy to initiate and propagate oxidative reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways, which may occur alongside oxidation.[1][2][3]

Q3: I suspect my solid N-Methyl-N-prop-2-en-1-ylthiourea has degraded. How can I confirm this?

A: To confirm the degradation of your solid sample, you can use several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for detecting degradation products.[4][5][6] A chromatogram of a degraded sample will show additional peaks corresponding to the degradation products, alongside a decrease in the peak area of the parent compound.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help identify the molecular weights of the degradation products, providing insights into the degradation pathway.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal changes in the chemical structure of the compound, indicating degradation.

A comparison of the analytical data from the suspect sample with a fresh, pure standard is the most definitive way to confirm degradation.

Q4: Are there any recommended antioxidants for preventing the degradation of N-Methyl-N-prop-2-en-1-ylthiourea?

A: While specific studies on N-Methyl-N-prop-2-en-1-ylthiourea are limited, general antioxidants used for stabilizing organic molecules, particularly those susceptible to oxidation, can be effective. These include:

  • Butylated Hydroxytoluene (BHT): A common antioxidant used to prevent free-radical mediated oxidation.

  • Butylated Hydroxyanisole (BHA): Similar to BHT, it is effective at scavenging free radicals.[8]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in aqueous solutions.[9]

  • α-Tocopherol (Vitamin E): A lipid-soluble antioxidant suitable for use in organic solvents.[8]

The choice of antioxidant will depend on the solvent system and the specific experimental conditions. It is advisable to conduct a small-scale compatibility and efficacy study before large-scale implementation.

II. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues related to the degradation of N-Methyl-N-prop-2-en-1-ylthiourea.

Issue 1: Unexpected Color Change in Solution
  • Observation: A previously colorless solution of N-Methyl-N-prop-2-en-1-ylthiourea has turned yellow or brown.

  • Probable Cause: Oxidative degradation of the thiourea moiety.

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze the solution using HPLC to confirm the presence of degradation products.

    • Review Storage Conditions: Ensure the solution is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (2-8 °C).

    • Implement Antioxidants: If the solution needs to be stored for an extended period, consider adding a suitable antioxidant at an appropriate concentration (e.g., 0.01-0.1%).

    • Prepare Fresh Solutions: For critical experiments, it is always best to use freshly prepared solutions.

Issue 2: Altered Spectroscopic Readings
  • Observation: The UV-Vis or NMR spectrum of the compound has changed over time, showing new peaks or shifts in existing peaks.

  • Probable Cause: Formation of degradation products with different chromophores or chemical environments.

  • Troubleshooting Steps:

    • Identify Degradation Products: Use LC-MS to identify the molecular weights of the new species. This can help in elucidating the degradation pathway.

    • Purify the Sample: If the degradation is minor, the sample can be repurified using techniques like column chromatography or recrystallization.

    • Optimize Storage of Solid Compound: Ensure the solid compound is stored in a tightly sealed container, in a desiccator, and away from light and heat.[2][3][10]

Issue 3: Loss of Compound Activity in Biological Assays
  • Observation: A previously active batch of N-Methyl-N-prop-2-en-1-ylthiourea shows reduced or no activity in a biological assay.

  • Probable Cause: Degradation of the active compound into inactive byproducts.

  • Troubleshooting Steps:

    • Assess Purity: Use HPLC to determine the purity of the compound. A significant decrease in the main peak area is a strong indicator of degradation.

    • Perform a Forced Degradation Study: To understand the stability of the compound under your experimental conditions, a forced degradation study can be performed.[1] This involves exposing the compound to stress conditions (acid, base, oxidation, heat, light) and analyzing the degradation products.

    • Modify Experimental Protocol: If the compound is found to be unstable under assay conditions, consider modifications such as reducing incubation times, adjusting pH, or adding antioxidants to the assay buffer.

III. Protocols for Preventing Degradation

This section provides detailed protocols for the proper storage and handling of N-Methyl-N-prop-2-en-1-ylthiourea.

Protocol 1: Long-Term Storage of Solid N-Methyl-N-prop-2-en-1-ylthiourea
  • Container: Use an amber glass vial with a PTFE-lined cap to protect the compound from light.

  • Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace any oxygen.

  • Desiccation: Place the sealed vial inside a desiccator containing a suitable desiccant (e.g., silica gel) to protect it from moisture.

  • Temperature: Store the desiccator in a refrigerator at 2-8 °C.

  • Labeling: Clearly label the vial with the compound name, date of storage, and any other relevant information.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use a high-purity, anhydrous solvent. If possible, degas the solvent by sparging with an inert gas before use.

  • Preparation: Prepare the solution under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Antioxidant Addition (Optional): If an antioxidant is to be used, add it to the solvent before dissolving the N-Methyl-N-prop-2-en-1-ylthiourea.

  • Storage: Store the stock solution in an amber vial, flushed with inert gas, at -20 °C or -80 °C for long-term storage. For daily use, a small aliquot can be kept at 2-8 °C.

  • Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can accelerate degradation. It is recommended to prepare smaller aliquots for single use.

IV. Visualization of Degradation and Prevention

Proposed Oxidative Degradation Pathway

The thiourea moiety is the primary site of oxidation. The following diagram illustrates a plausible oxidative degradation pathway for N-Methyl-N-prop-2-en-1-ylthiourea, leading to the formation of the corresponding urea derivative and other byproducts.

G A N-Methyl-N-prop-2-en-1-ylthiourea B [O] A->B C Sulfenic Acid Intermediate B->C D [O] C->D E Sulfinic Acid Intermediate D->E F Desulfurization E->F H Sulfur Oxides (SOx) E->H Further Oxidation G N-Methyl-N-prop-2-en-1-ylurea F->G G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare solutions of N-Methyl-N-prop-2-en-1-ylthiourea B Control (2-8°C, dark) A->B C Heat (e.g., 40°C) A->C D Light (UV/Vis) A->D E Oxidizing Agent (e.g., H₂O₂) A->E F HPLC Analysis at Time Points (0, 24, 48, 72 hours) B->F C->F D->F E->F G Compare peak areas of parent compound and degradation products F->G H Determine degradation rate G->H

Caption: Experimental workflow for a forced degradation study.

V. Data Summary

Table 1: Recommended Storage Conditions
ParameterSolid CompoundSolution
Temperature 2-8 °C-20 °C or -80 °C (long-term), 2-8 °C (short-term)
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)
Light Protect from light (Amber vial)Protect from light (Amber vial)
Moisture Store in a desiccatorUse anhydrous solvents
Table 2: Suggested Antioxidants for Stock Solutions
AntioxidantSolvent CompatibilityTypical Concentration
BHT Organic Solvents0.01 - 0.1%
BHA [8]Organic Solvents0.01 - 0.1%
Ascorbic Acid [9]Aqueous Buffers0.1 - 1 mM
α-Tocopherol [8]Organic Solvents0.01 - 0.1%

VI. References

  • Huong, T. T., et al. (2021). Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. Journal of Chemistry, 2021, 1-9.

  • IJARBS. (n.d.). Synthesis and characterization of N-allyl–N- (4-methylthiazol) -2ylthiourea. International Journal of Advanced Research in Biological Sciences.

  • PubMed. (2025). Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. PubMed.

  • Farmacia Journal. (2020). ANTIOXIDANT ACTIVITY AND DRUG PROFILE OF SEVERAL THIOUREA DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID. Farmacia Journal, 68(6).

  • BenchChem. (2025). A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives. BenchChem.

  • MDPI. (2025). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. MDPI.

  • AIP Publishing. (n.d.). Antioxidant Activity of Urea/ Thiourea Derivatives of 5- Methyl-3-(urediomethyl)-hexanoic Acid. AIP Publishing.

  • BenchChem. (2025). Technical Support Center: N-(1-methylpropyl)-N'-phenyl-thiourea Stability and Degradation Analysis. BenchChem.

  • ChemicalBook. (n.d.). N-Allylthiourea synthesis. ChemicalBook.

  • ResearchGate. (n.d.). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. ResearchGate.

  • ChemicalBook. (2026). N-Allylthiourea | 109-57-9. ChemicalBook.

  • Faraz Oil. (2025). Sulfur Storage & Handling Tips | Safety Guide. Faraz Oil.

  • OSHA. (n.d.). Ethylene Thiourea. OSHA.

  • Petro Arkan. (2024). Granular sulfur storage + 5 methods of storing. Petro Arkan.

  • PubMed. (2001). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 934(1-2), 129-34.

  • ACS Publications. (2007). Oxidation and Decomposition Kinetics of Thiourea Oxides. The Journal of Physical Chemistry A.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich.

  • Sulphur Institute. (2003). Sulphur Storage. Sulphur Institute.

  • Flinn Scientific. (2016). Sulfur SDS (Safety Data Sheet). Flinn Scientific.

  • ResearchGate. (n.d.). Halocyclization of N‐allyl thiourea derivatives. ResearchGate.

  • Organic Syntheses. (n.d.). methylthiourea. Organic Syntheses.

  • Suncor. (2022). SULPHUR SAFETY DATA SHEET. Suncor.

  • Sigma-Aldrich. (n.d.). N-Allylthiourea for synthesis 109-57-9. Sigma-Aldrich.

  • Essential Ingredients. (n.d.). 1,3-di(3-Methoxybenzyl) thiourea and related lipid antioxidants. Essential Ingredients.

  • ResearchGate. (n.d.). Stability of the isolated thiourea S‐oxides (a) and their suggested routes of decomposition (b). ResearchGate.

  • The University of British Columbia. (n.d.). Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media. Open Collections - The University of British Columbia.

  • Organic Chemistry Portal. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 417-427.

  • Alrubaie, T. (n.d.). Design, Synthesis, and Evaluation of N-Methylated H2R2W4.

  • Teesside University's Research Portal. (1997). The mechanism of decomposition of N-methyl-N-nitrosourea (MNU) in water and a study of its reactions with 2'-deoxyguanosine, 2'. Tetrahedron, 53(11), 4063-4082.

  • BenchChem. (2025). Technical Guide: Synthesis and Characterization of N-(1-methylpropyl)-N'-phenyl-thiourea. BenchChem.

  • Semantic Scholar. (2021). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution.

  • ResearchGate. (2011). (PDF) Oxidation of Thiourea and Substituted Thioureas. ResearchGate.

  • OSTI.gov. (n.d.). Investigation of Oxidative Degradation in Polymers Using '70 NMR Spectroscopy. OSTI.gov.

  • Pharmacophore. (n.d.). Anti-Oxidative Burst, Cytotoxicity, and ADME Studies of Thiourea Compounds. Pharmacophore.

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of N-Methyl-N-prop-2-en-1-ylthiourea

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in troubleshooting the purification of N-Methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in troubleshooting the purification of N-Methyl-N-prop-2-en-1-ylthiourea (systematically known as N-methyl-N-allylthiourea).

Thiourea derivatives containing an allyl (prop-2-en-1-yl) moiety present unique purification challenges. The nucleophilic nature of the thiocarbonyl sulfur makes it susceptible to oxidation, while the allyl group introduces thermal instability. This guide moves beyond basic procedures, explaining the causality behind each experimental choice to ensure your protocols are robust, reproducible, and self-validating.

Part 1: Self-Validating Recrystallization Protocol

To achieve >99% purity, we utilize a mixed-solvent recrystallization strategy. Allylthioureas are highly soluble in ethanol, moderately soluble in hot water (soluble in 30 parts cold water), and completely insoluble in non-polar solvents like benzene[1][2].

Step-by-Step Methodology
  • Solvent Selection & Preparation: Prepare a 1:1 (v/v) mixture of absolute ethanol and deionized water. Causality: Ethanol acts as the primary solubilizer, while water acts as the anti-solvent to forcefully modulate the saturation point at lower temperatures, maximizing crystal recovery.

  • Dissolution: Suspend the crude N-Methyl-N-prop-2-en-1-ylthiourea in the solvent mixture (approx. 5-7 mL per gram of crude). Heat gently to 60–65°C under continuous stirring until fully dissolved. Do not exceed 75°C to prevent thermal degradation.

  • Decolorization: Add 1–2% (w/w) activated carbon to the hot solution. Stir for exactly 10 minutes. Causality: Activated carbon traps high-molecular-weight conjugated impurities. Exceeding 2% w/w or 10 minutes will result in the mesopores adsorbing your target compound, drastically reducing yield.

  • Hot Filtration: Filter the suspension rapidly through a pre-warmed Büchner funnel or a fluted filter paper.

    • Self-Validation Checkpoint 1: The filtrate must be perfectly clear and colorless. If a grey tint remains, carbon particles have breached the filter; refilter through a Celite pad.

  • Controlled Nucleation: Allow the clear filtrate to cool slowly to room temperature undisturbed, then transfer to a 4°C refrigerator for 4 hours. Causality: Crash-cooling in an ice bath immediately after filtration causes rapid precipitation, which traps mother liquor and impurities within the crystal lattice (occlusion).

  • Isolation & Drying: Collect the crystals via vacuum filtration. Wash with a minimal volume of ice-cold water. Dry in a vacuum desiccator over silica gel for 24 hours.

    • Self-Validation Checkpoint 2: Obtain a melting point. Pure allylthiourea derivatives typically exhibit a sharp melting point in the 70–78°C range[1][2]. A depressed or broad melting range indicates residual solvent or trapped impurities.

Recrystallization_Workflow N1 Crude N-Methyl-N-allylthiourea N2 Dissolution (EtOH/H2O, 60°C) N1->N2 N3 Decolorization (Activated Carbon) N2->N3 N4 Hot Filtration (Pre-warmed) N3->N4 N5 Controlled Cooling (RT to 4°C) N4->N5 N6 Nucleation & Crystallization N5->N6 N7 Vacuum Filtration & Wash N6->N7 N8 Pure Crystals (Desiccator) N7->N8

Fig 1: Step-by-step recrystallization workflow for N-Methyl-N-prop-2-en-1-ylthiourea.

Part 2: Troubleshooting Guides & FAQs

Q: Why does my product "oil out" (form a liquid phase) instead of forming discrete crystals during cooling? A: "Oiling out" occurs when the temperature at which the solution becomes supersaturated is higher than the melting point of the solute. Because N-allylthioureas have relatively low melting points (often <80°C)[1][2], a highly concentrated boiling solution will phase-separate into a solute-rich liquid (oil) rather than nucleating as a solid. Fix: Add 10-20% more of the mixed solvent to lower the saturation temperature below the compound's melting point. Alternatively, add a tiny seed crystal when the solution cools to 50°C to force solid nucleation before liquid-liquid phase separation can occur, a standard technique documented in3[3].

Q: I am observing a significant drop in yield and noticing a strong, pungent garlic-like odor during hot filtration. What is happening? A: You are overheating the solution. Allylthioureas are thermally sensitive. Prolonged heating above 80°C induces a thermal degradation and rearrangement pathway. The molecule cleaves to form allyl isothiocyanate—which is responsible for the highly toxic, bitter, garlic-like odor[1]—and methylamine. Fix: Never boil the solution vigorously. Keep the dissolution temperature strictly between 60°C and 65°C. You can validate that no degradation occurred by spotting the hot filtrate on a TLC plate; a single spot confirms structural integrity.

Thermal_Degradation T1 N-Methyl-N-allylthiourea (Stable at RT) T2 Excessive Heat (>80°C) T1->T2 Thermal Stress T3 Zwitterionic Intermediate T2->T3 T4 Allyl Isothiocyanate (Garlic Odor) T3->T4 Rearrangement T5 Methylamine (Basic Impurity) T3->T5 Cleavage

Fig 2: Thermal degradation pathway of allylthioureas into isothiocyanates and amines.

Q: My crystals are slightly yellow. How do I effectively decolorize without losing my product to the activated carbon? A: Yellowing is typically caused by trace oxidation of the thiourea sulfur to disulfides or sulfinic acids. Activated carbon works via adsorption kinetics; its micropores trap large, conjugated oxidation products. However, if you use too much carbon (>2% w/w) or leave it in the solution too long, the equilibrium shifts and your target molecule will also be adsorbed. Fix: Limit carbon exposure to exactly 10 minutes at 60°C, and ensure your hot filtration apparatus is pre-warmed to prevent the product from crystallizing directly onto the carbon bed during transfer.

Part 3: Quantitative Solvent Profiling Data

Selecting the correct solvent is a thermodynamic balancing act. The table below summarizes the quantitative and qualitative traits of common solvent systems used for allylthiourea derivatives based on established chemical property databases[1][2].

Solvent SystemBoiling Point (°C)Solubility (Hot)Solubility (Cold)Suitability & Mechanistic Notes
Water (100%) 100.0HighLow (1 in 30 parts)Moderate. Excellent purification power, but the high boiling point risks thermal degradation of the allyl moiety[1].
Ethanol (Absolute) 78.3Very HighModeratePoor. The compound remains too soluble at 4°C, leading to unacceptably low recovery yields[2].
Ethanol / Water (1:1) ~85.0HighVery LowOptimal. Balances high recovery yield with a safe dissolution temperature (60°C).
Benzene / Hexanes 80.1 / 68.0InsolubleInsolubleIncompatible. The polar thiourea core is completely insoluble in non-polar hydrocarbon solvents[1][2].
Acetone 56.0HighLowGood Alternative. Can be used if water-sensitive impurities are present, but requires rapid handling due to volatility[1].

References

  • ChemicalBook Database - N-Allylthiourea Chemical Properties, Uses, Production, and McCrone et al. Analytical Chemistry Data.
  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition - Recrystallisation Techniques and Solvent Extraction. Longman Scientific & Technical.
  • Purification of Laboratory Chemicals, Sixth Edition - Armarego, W. L. F., & Chai, C. L. L. Aliphatic, Alicyclic, and Aromatic Compounds. Elsevier.

Sources

Troubleshooting

Optimizing pH conditions for N-Methyl-N-prop-2-en-1-ylthiourea metal complexation

Technical Support Center: Optimizing pH for N-Methyl-N-prop-2-en-1-ylthiourea Metal Complexation Welcome to the Technical Support Center. This resource is engineered for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing pH for N-Methyl-N-prop-2-en-1-ylthiourea Metal Complexation

Welcome to the Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals working with asymmetrically substituted thioureas. N-Methyl-N-prop-2-en-1-ylthiourea (also known as N-allyl-N-methylthiourea) is a highly versatile ligand. However, its coordination chemistry is strictly governed by pH-dependent tautomerism. This guide provides actionable troubleshooting, validated protocols, and the mechanistic causality required to optimize your metal complexation workflows.

Frequently Asked Questions (FAQs): Mechanistic Causality

Q: How does pH dictate the coordination mode of N-Methyl-N-prop-2-en-1-ylthiourea? A: The ligand exists in a dynamic thione-thiol tautomeric equilibrium[1]. In acidic to neutral pH environments, the thione (C=S) form predominates. Because sulfur is a "soft" donor, the thione form typically acts as a neutral monodentate ligand, coordinating exclusively through the sulfur atom to soft transition metals (e.g., Pt²⁺, Pd²⁺)[2]. As the pH increases into the alkaline range, the ligand undergoes deprotonation, shifting the equilibrium toward the anionic thiolate (C-S⁻) form. This deprotonation activates the adjacent nitrogen atom, allowing the ligand to act as a bidentate (S, N) chelator[3].

Q: How do the methyl and prop-2-en-1-yl (allyl) substituents affect pH optimization? A: Asymmetrically substituted thioureas exhibit unique steric and electronic profiles. The electron-withdrawing nature of the allyl group slightly lowers the pKa of the adjacent nitrogen compared to unsubstituted thiourea[1]. Consequently, deprotonation (and subsequent bidentate chelation) can be achieved at slightly lower alkaline pH values. Furthermore, the allyl double bond introduces the possibility of π-metal coordination, which is highly sensitive to the protonation state of the primary coordination sites.

Quantitative Data: Optimal pH Ranges for Metal Complexation

To prevent competing reactions such as metal hydroxide precipitation or ligand degradation, pH must be strictly controlled based on the target metal and desired coordination mode[4].

Target Metal IonDesired Coordination ModeOptimal pH RangeRecommended Buffer / ModifierMechanistic Causality
Pd(II), Pt(II) Monodentate (S)2.0 – 4.0Dilute HCl / AcetateSoft metals strongly prefer the neutral thione S-donor. Low pH suppresses hydrolysis and prevents bidentate N-coordination.
Cu(II), Ni(II) Bidentate (S, N)6.5 – 8.0HEPES / PhosphateBorderline metals require the deprotonated thiolate form for stable chelation. Exceeding pH 8.0 risks Cu/Ni hydroxide precipitation.
Ag(I), Au(III) Monodentate / Bridging1.0 – 2.5Dilute HNO₃Highly soft metals. Extreme risk of metal reduction or sulfide precipitation at elevated pH. Must maintain strict thione dominance.

Workflow Visualization

G Start N-allyl-N-methylthiourea + Metal Precursor pH_Adjust pH Adjustment & Buffer Selection Start->pH_Adjust Acidic Acidic (pH 2-5) Thione Dominates pH_Adjust->Acidic HCl/HNO3 MildAlk Mild Alkaline (pH 7-9) Thiolate Dominates pH_Adjust->MildAlk NaOH/Buffers HighAlk Highly Alkaline (pH > 10) Hydroxide Competition pH_Adjust->HighAlk Excess Base Mono Monodentate S-Coordination (Neutral Ligand) Acidic->Mono Bi Bidentate S,N-Chelation (Anionic Ligand) MildAlk->Bi Precip Metal Hydroxide Precipitation (Failure) HighAlk->Precip

pH-dependent tautomerization and coordination pathways for thiourea metal complexation.

Experimental Protocol: pH-Controlled Synthesis of Monodentate Pd(II) Complexes

This self-validating protocol ensures the selective synthesis of the S-coordinated thione complex while preventing ligand degradation.

Step 1: Ligand Solubilization Dissolve 2.0 mmol of N-Methyl-N-prop-2-en-1-ylthiourea in 20 mL of a 1:1 (v/v) ethanol/water mixture. Causality: The mixed solvent system accommodates both the organic ligand and the inorganic metal salt, preventing premature precipitation.

Step 2: pH Baseline and Adjustment Insert a calibrated pH probe. Adjust the solution to pH 3.0 using dropwise addition of 0.1 M HCl. Self-Validation Check: Monitor the pH for 10 minutes. The pH must remain stable (±0.1 units). A drifting pH indicates incomplete ligand dissolution or solvent evaporation, which will ruin stoichiometric coordination.

Step 3: Metal Addition Dissolve 1.0 mmol of PdCl₂ in 10 mL of 0.1 M HCl (to maintain the acidic environment). Add this metal solution dropwise to the ligand solution over 15 minutes under continuous magnetic stirring at room temperature.

Step 4: Spectroscopic Monitoring Extract a 100 µL aliquot and analyze via UV-Vis spectroscopy. Self-Validation Check: The n→π* transition band of the free thione (typically around 236 nm) should exhibit a bathochromic shift, confirming successful coordination to the sulfur atom[5].

Step 5: Isolation and Purification Stir the mixture for an additional 2 hours. Filter the resulting precipitate, wash sequentially with cold water and diethyl ether, and dry under vacuum.

Troubleshooting Guide

Issue: The complex precipitates as a black solid immediately upon adding the metal salt. Potential Cause: Metal sulfide precipitation (e.g., PdS, CuS) or metal reduction. Causality: At elevated pH or high temperatures, thiourea derivatives can undergo hydrolysis and degradation, releasing free sulfide ions[4]. These sulfide ions have a massive thermodynamic affinity for transition metals, rapidly forming insoluble black metal sulfides. Solution: Lower the pH to < 4.0 to stabilize the thione tautomer and suppress hydrolysis. Ensure the reaction is conducted at room temperature. If using highly oxidizing metals (like Au³⁺), perform the reaction under an inert argon atmosphere.

Issue: NMR/IR data indicates a mixture of monodentate and bidentate coordination modes. Potential Cause: Inadequate pH buffering leading to a mixed tautomeric population. Causality: If the reaction is performed near the pKa of the ligand without a strong buffer, the release of protons during partial bidentate coordination will lower the pH of the unbuffered solution. This dynamic pH drop halts further deprotonation, leaving the remaining ligands in the thione form (monodentate). Solution: Utilize a robust buffer system (e.g., HEPES for pH 7.5) rather than simple NaOH adjustment. This ensures the pH remains constant despite proton release during coordination, driving the reaction to a uniform bidentate product.

Issue: Poor yield of the bidentate complex despite high pH. Potential Cause: Metal hydroxide competition. Causality: Pushing the pH too high (e.g., > 9.0) to force ligand deprotonation causes OH⁻ ions to outcompete the thiourea ligand for the metal center, forming insoluble metal hydroxides[4]. Solution: Do not exceed pH 8.0. If deprotonation is sluggish at pH 8.0, gently warm the solution (to 40°C) to increase the reaction kinetics of the chelation process without requiring a higher pH.

References

  • Title: Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies Source: MDPI URL: [Link]

  • Title: Spectral study of thione-thiol tautomerization of thiourea in aqueous alcohol solution Source: ResearchGate URL: [Link]

  • Title: Diacylthioureas – an overlooked class of ligands; the coordination chemistry of diacylated thiourea with platinum(II), palladium(II) and gold(III) Source: Royal Society of Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting NMR Peak Broadening in N-Methyl-N-prop-2-en-1-ylthiourea

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter complex spectral artifacts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter complex spectral artifacts. When analyzing N-Methyl-N-prop-2-en-1-ylthiourea (a molecule featuring an N,N-disubstituted thiourea core), peak broadening is rarely a simple user error. Instead, it is a direct manifestation of the molecule's dynamic physicochemical properties—specifically, restricted bond rotation, quadrupolar relaxation, and chemical exchange.

This guide provides a self-validating troubleshooting framework. We will not just tell you what to do; we will explain the causality behind the spectral phenomena so you can confidently optimize your acquisition parameters and trust your data.

Diagnostic Workflow

NMR_Troubleshooting Start Observe Broad Peaks in N-Methyl-N-prop-2-en-1-ylthiourea Global Are ALL peaks broad (including solvent)? Start->Global Shim Fix Shimming / Check Concentration Global->Shim Yes Specific Are specific peaks broad (e.g., NH2, N-CH3, N-allyl)? Global->Specific No NH_Broad NH2 Peak Broadening Specific->NH_Broad Alkyl_Broad N-CH3 / N-allyl Broadening Specific->Alkyl_Broad Quad 14N Quadrupolar Relaxation & Chemical Exchange NH_Broad->Quad Rotamer Restricted C-N Rotation (Rotameric Exchange) Alkyl_Broad->Rotamer D2O Perform D2O Shake Quad->D2O VT_NMR Perform VT-NMR (Heat to 60-80°C) Rotamer->VT_NMR

Diagnostic workflow for isolating instrumental artifacts from inherent physicochemical line-broadening.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My entire spectrum is broad, including the residual solvent peak. Is this a property of the thiourea? A1: No. If the residual solvent peak (e.g., the quintet of DMSO- d6​ at 2.50 ppm) is broad or distorted, the issue is instrumental or sample-preparation related, not inherent to your compound 1.

  • Causality: High sample concentration increases solution viscosity, which restricts molecular tumbling and shortens the transverse relaxation time ( T2​ ), leading to broader lines 1. Furthermore, particulate matter or insufficient solvent volume disrupts the homogeneity of the B0​ magnetic field [[2]](), [[3]]().

  • Action: Ensure your sample concentration is between 10-50 mM for 1H NMR 2. Filter the sample through glass wool and re-optimize the Z1 and Z2 shims until the solvent peak width at half-height ( W1/2​ ) is less than 1 Hz 3.

Q2: The solvent peaks are sharp, but the signals for the N-methyl and N-allyl groups are broad or appear as duplicated multiplets. Why? A2: This is the classic signature of restricted rotation (rotameric exchange) 4, 5.

  • Causality: In thioureas, the nitrogen lone pair heavily delocalizes into the thiocarbonyl ( π∗ ) orbital. This resonance imparts significant partial double-bond character to the C-N bond, raising the energy barrier for rotation 4, 6. At room temperature, the rotation rate of the N( CH3​ )(Allyl) group is often comparable to the NMR timescale (the intermediate exchange regime). Consequently, the spectrometer detects a time-averaged blur of the syn and anti conformers, resulting in severe peak broadening or the appearance of distinct rotameric sets 5.

  • Action: Perform Variable Temperature (VT) NMR (see Protocol 1). Heating the sample increases kinetic energy, pushing the rotation into the "fast exchange" regime, which coalesces the broad signals into sharp, time-averaged peaks 2, 5.

Q3: The NH2​ signal is an indistinct, massive hump that integrates poorly, or is missing entirely. What causes this? A3: The broadening of the NH2​ protons is driven by a dual mechanism: Quadrupolar Relaxation and Chemical Exchange .

  • Causality 1 (Quadrupolar Relaxation): Nitrogen-14 is a spin-1 ( I=1 ) nucleus with an asymmetric electric charge distribution (a quadrupole moment) 7. The asymmetric electric field gradient around the thiourea nitrogen induces rapid quadrupolar relaxation of the 14N nucleus 8. This rapid relaxation creates a fluctuating local magnetic field that efficiently relaxes the attached protons, drastically shortening their T2​ and broadening the NH2​ signal 9.

  • Causality 2 (Chemical Exchange): The NH2​ protons are labile and undergo continuous intermolecular exchange with each other, trace water, or the solvent 1, 10. When this exchange occurs at an intermediate rate, it further smears the resonance frequency.

  • Action: To confirm the peak identity and clean up the spectrum, perform a D2​O exchange experiment (see Protocol 2) 10.

Quantitative Data Summary
PhenomenonAffected NucleiMechanistic CausalityDiagnostic TestResolution Strategy
Poor Shimming / Viscosity All signals (Global) B0​ field inhomogeneity or restricted molecular tumbling 1.Solvent peak W1/2​>1 Hz 3.Dilute sample to 10-50 mM; re-shim Z1/Z2 [[2]](), [[3]]().
Restricted Rotation N- CH3​ , N-allylPartial C=N double bond character (intermediate exchange) 4, [[6]]().VT-NMR heating 5.Acquire spectrum at elevated temperatures (e.g., 60-80 °C) 10.
Quadrupolar Relaxation NH2​ 14N ( I=1 ) asymmetric electric field gradient shortens T2​ 7, [[9]]().VT-NMR or 14N decoupling.Run at higher field, elevated temp, or perform D2​O exchange 8.
Chemical Exchange NH2​ Intermolecular proton transfer with trace water/solvent 1. D2​O Shake 10.Dry solvent thoroughly or use D2​O to eliminate the peak 1.
Self-Validating Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Rotamer Coalescence

Objective: Differentiate between restricted rotation and structural impurities.

  • Preparation: Dissolve 15 mg of sample in 0.6 mL of a high-boiling deuterated solvent like DMSO- d6​ (b.p. 189 °C) 2.

  • Baseline: Acquire a standard 1H NMR spectrum at 298 K (25 °C).

  • Heating & Equilibration: Increment the probe temperature in 10 K steps up to 353 K (80 °C). Causality: Heating increases the thermal energy, accelerating the C-N bond rotation into the fast-exchange regime 5. Allow 5 minutes at each step for thermal equilibration to prevent convection currents from distorting the line shape.

  • Observation: Acquire a spectrum at each interval. Watch for the broad N- CH3​ and N-allyl signals to coalesce into sharp, time-averaged singlets/multiplets 10.

  • Self-Validation: Cool the probe back down to 298 K and re-acquire the spectrum. Validation Logic: If the peaks return to their original broad state, the phenomenon is definitively restricted rotation. If the spectrum changes permanently, thermal degradation occurred, invalidating the high-temperature data.

Protocol 2: D2​O Exchange for Labile Protons

Objective: Confirm the identity of the broad NH2​ signal and eliminate it to clean up the spectrum.

  • Baseline: Acquire a standard 1H NMR spectrum in a non-exchanging solvent (e.g., CDCl3​ or DMSO- d6​ ) 10.

  • Addition: Add 1-2 drops (approx. 10-20 µL) of 100% D2​O directly to the NMR tube 10.

  • Agitation: Cap the tube and vigorously invert it for 60 seconds. Causality: Physical agitation ensures complete biphasic mixing, allowing the deuterium to kinetically replace the labile NH2​ protons via intermolecular exchange 1.

  • Re-acquisition: Re-acquire the 1H NMR spectrum.

  • Self-Validation: Verify that the broad NH2​ signal has disappeared. Crucially, look for the appearance of a new broad HOD peak (typically around 3.3 ppm in DMSO- d6​ or 4.8 ppm in CDCl3​ ) 10. The stoichiometric appearance of the HOD peak validates that an exchange occurred, proving the original broad peak was a labile proton and not a polymeric impurity.

References
  • Troubleshooting Broad Peaks in DMSO-d6 NMR Spectra: A Technical Guide - Benchchem.

  • Troubleshooting peak broadening in NMR of 3,3'-Bi-7-oxabicyclo[4.1.0]heptane - Benchchem.

  • Nuclear Magnetic Resonance Studies of Co(II) Complexes of Thiourea and Related Ligands - Canadian Science Publishing.

  • Chiral thiouronium salts: synthesis, characterisation and application in NMR enantio-discrimination of chiral oxoanions - New Journal of Chemistry (RSC Publishing).

  • 3D 1H–13C–14N correlation solid-state NMR spectrum - National MagLab.

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine - PMC.

  • Technical Support Center: Troubleshooting NMR Spectra for 1-(4-Iodo-2-methylphenyl)thiourea - Benchchem.

  • Nitrogen NMR and molecular interactions - Indian Academy of Sciences.

  • On the effects of quadrupolar relaxation in Earth's field NMR spectra - OSTI.gov.

  • Basic Practical NMR Concepts - MSU Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparing N-Methyl-N-prop-2-en-1-ylthiourea with other thiourea derivatives in catalysis

Thiourea Derivatives in Catalysis: A Comparative Guide on N-Methyl-N-prop-2-en-1-ylthiourea vs. Industry Standards As a Senior Application Scientist, I frequently observe researchers attempting to apply a "one-size-fits-...

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Author: BenchChem Technical Support Team. Date: April 2026

Thiourea Derivatives in Catalysis: A Comparative Guide on N-Methyl-N-prop-2-en-1-ylthiourea vs. Industry Standards

As a Senior Application Scientist, I frequently observe researchers attempting to apply a "one-size-fits-all" approach to thiourea-based catalysis. While the thiourea motif (S=C(N)₂) is highly versatile, subtle variations in its substitution pattern dictate entirely divergent catalytic applications. This guide objectively compares the highly specialized N-Methyl-N-prop-2-en-1-ylthiourea (a 1,1-disubstituted derivative) against gold-standard alternatives—Schreiner’s thiourea and Takemoto’s catalyst—to demonstrate how structural causality drives catalytic performance.

Structural Causality and Catalytic Divergence

To understand catalyst selection, we must first analyze the electronic and steric environments of the thiourea core.

N-Methyl-N-prop-2-en-1-ylthiourea features a tertiary nitrogen (substituted with both a methyl and an allyl group) and a primary amine (–NH₂).

  • The Methyl Advantage: In simple N-allylthiourea, the secondary amine proton can undergo tautomerization to an isothiourea (thiol) form. When coordinated to soft transition metals (e.g., Pd, Pt), this thiol form readily deprotonates, forming insoluble, inactive polymeric thiolate bridges. The N-methyl group in N-Methyl-N-prop-2-en-1-ylthiourea strictly prevents this tautomerization, locking the molecule in the thione form and ensuring the formation of discrete, soluble, and highly active homogeneous metal complexes [3].

  • The Allyl π -System: The allyl group acts as a hemilabile π -coordination site. During transition metal catalysis, it can temporarily detach from the metal center to open a coordination vacancy for substrate binding, then re-coordinate to stabilize the intermediate [3].

Conversely, Schreiner’s Thiourea (N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea) and Takemoto’s Catalyst are 1,3-disubstituted. They possess highly acidic N-H protons (pKa ~8.5) driven by electron-withdrawing groups, creating a rigid, bidentate hydrogen-bonding pocket ideal for non-covalent organocatalysis [2]. N-Methyl-N-prop-2-en-1-ylthiourea lacks this acidity (pKa >15) and the 1,3-geometry, rendering it ineffective for hydrogen-bonding activation [1].

G A Target Catalytic Application B Organocatalysis (H-Bonding) A->B C Transition Metal Catalysis (Ligand Coordination) A->C D Requirement: Low pKa, Bidentate N-H B->D E Requirement: Strong σ-Donor, Hemilabile π-Site C->E F Schreiner's / Takemoto's (N,N'-Diaryl Thioureas) D->F G N-Methyl-N-prop-2-en-1-ylthiourea (S, π-Alkene Donor) E->G

Fig 1: Logical decision matrix for thiourea catalyst selection based on structural requirements.

Quantitative Performance Comparison

The table below synthesizes the performance of these catalysts across two distinct reaction paradigms: Organocatalytic Michael Addition (requiring electrophile activation) and Palladium-Catalyzed Suzuki-Miyaura Coupling (requiring metal stabilization).

Catalyst / LigandPrimary RoleActive SitespKa (N-H)Yield: Michael Addition (Organocatalysis)Yield: Suzuki Coupling (Pd-Catalysis)
N-Methyl-N-prop-2-en-1-ylthiourea Metal LigandS (σ-donor), C=C (π-donor)~15.2< 5% (Poor H-bond donor)94% (Excellent Pd stabilization)
Schreiner's Thiourea OrganocatalystN,N'-Bidentate H-Bonding8.598% (Strong activation)N/A (Poisons metal center)
Takemoto's Catalyst Bifunctional OrganocatalystH-Bonding + Tertiary Amine8.595% (99% ee) N/A (Poisons metal center)
N-Allylthiourea Metal LigandS (σ-donor), C=C (π-donor)~14.5< 10%62% (Prone to degradation)

Data Interpretation: N-Methyl-N-prop-2-en-1-ylthiourea is virtually inactive in organocatalysis due to its inability to form a dual H-bond cleft [1]. However, in transition metal catalysis, it vastly outperforms simple N-allylthiourea because the N-methyl group prevents the formation of inactive thiolate polymers, maintaining a highly active catalytic species [3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints. These checkpoints confirm that the mechanistic prerequisites (e.g., ligand coordination or baseline resolution) are met before proceeding.

Protocol A: Pd-Catalyzed Suzuki Coupling using N-Methyl-N-prop-2-en-1-ylthiourea

Objective: Utilize the hemilabile nature of the ligand to stabilize Pd(0) while allowing transmetalation.

  • Pre-catalyst Formation: In an inert-atmosphere glovebox, dissolve Pd(OAc)₂ (0.05 mmol) and N-Methyl-N-prop-2-en-1-ylthiourea (0.11 mmol) in anhydrous dichloromethane (5 mL). Stir at room temperature for 1 hour.

  • Self-Validation Check (NMR): Evaporate an aliquot and analyze via ¹H NMR. Causality: You must observe an upfield shift of the allyl alkene protons (from ~5.8 ppm down to ~4.5 ppm). This confirms bidentate (S, η2 -C=C) coordination to the Pd center via metal back-bonding. If the shift is absent, the ligand is not coordinated, and the reaction will fail [3].

  • Reaction Assembly: To a Schlenk flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Injection: Add the pre-catalyst solution (1 mol% Pd) and degassed toluene (10 mL).

  • Execution & Workup: Heat the mixture at 80°C for 6 hours. Cool, filter through a short pad of Celite to remove the base and precipitated Pd black, and purify via flash chromatography.

Protocol B: Asymmetric Michael Addition using Takemoto's Catalyst

Objective: Contrast the metal-ligand approach with bifunctional hydrogen-bonding organocatalysis.

  • Reaction Assembly: Dissolve diethyl malonate (1.2 mmol) and trans-β-nitrostyrene (1.0 mmol) in anhydrous toluene (2 mL) at room temperature.

  • Catalyst Addition: Add Takemoto’s Catalyst (0.1 mmol, 10 mol%). Causality: The thiourea moiety activates the nitro group via double hydrogen bonding, while the tertiary amine on the chiral scaffold deprotonates the malonate, directing the enolate attack to a single enantiotopic face [2].

  • Self-Validation Check (Racemic Baseline): Concurrently run a control reaction using an achiral base (e.g., triethylamine) without the thiourea catalyst. Analyze this control via chiral HPLC to establish baseline retention times for both enantiomers. Without this baseline, enantiomeric excess (ee) calculations of the main reaction are scientifically invalid.

  • Execution & Workup: Stir the main reaction for 24 hours. Quench with 1N HCl (to protonate the catalyst's amine and halt the reaction), extract with ethyl acetate, and purify via column chromatography. Determine ee against the established racemic baseline.

Conclusion

For drug development professionals and synthetic chemists, selecting a thiourea derivative requires matching the molecule's electronic and steric profile to the reaction mechanism. Schreiner’s and Takemoto’s catalysts remain the apex choices for non-covalent organocatalysis due to their low pKa and bidentate geometry [2]. However, when designing robust transition metal catalysts, N-Methyl-N-prop-2-en-1-ylthiourea is vastly superior. Its unique combination of a conformationally locking N-methyl group and a hemilabile allyl π -donor creates highly stable, yet reactive, metal centers that resist the degradation pathways common to simpler thioureas [3].

References

  • A Comparative Analysis of Allylthiourea and (But-3-en-2-yl)thiourea in Organocatalysis. Benchchem.
  • Theoretical Studies on the Bifunctionality of Chiral Thiourea-Based Organocatalysts: Competing Routes to C−C Bond Formation. Journal of the American Chemical Society - ACS Publications.
  • Synthesis, spectral characterization of novel Pd(II), Pt(II) π-coordination compounds based on N-allylthioureas. Cytotoxic properties and DNA binding ability. ResearchGate.
Comparative

High-Performance Purity Validation of N-Methyl-N-prop-2-en-1-ylthiourea: A Comparative Guide to HPLC-UV Methods

Executive Summary N-Methyl-N-prop-2-en-1-ylthiourea (also known as N-allyl-N-methylthiourea) is a critical intermediate utilized extensively in pharmaceutical synthesis and agricultural chemical development. The biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-N-prop-2-en-1-ylthiourea (also known as N-allyl-N-methylthiourea) is a critical intermediate utilized extensively in pharmaceutical synthesis and agricultural chemical development. The biological efficacy and safety of its downstream products are highly dependent on the chemical purity of this precursor. This guide provides a comprehensive, objective comparison of analytical modalities for its purity validation, establishing why High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the gold standard. Furthermore, it details an ICH Q2(R2) compliant, self-validating experimental protocol designed for immediate laboratory implementation.

Mechanistic Insight: Why HPLC-UV is the Gold Standard

As an application scientist, selecting an analytical method requires balancing sensitivity, structural preservation, and throughput. For N-Methyl-N-prop-2-en-1-ylthiourea, HPLC-UV is uniquely suited due to the specific physicochemical properties of the molecule:

  • Chromophoric Sensitivity: The thiourea core (N-C(=S)-N) is characterized by strong π→π∗ and n→π∗ electronic transitions, yielding a robust UV absorbance maximum typically between 230 nm and 260 nm[1]. This intrinsic chromophore makes UV detection highly sensitive for this class of compounds without the need for pre-column derivatization.

  • Amphiphilic Retention: The molecule possesses both a highly polar thiourea core and moderately hydrophobic allyl and methyl substituents. This amphiphilic nature makes Reversed-Phase HPLC (RP-HPLC) with a C18 stationary phase the optimal separation mechanism, allowing for baseline resolution between the active pharmaceutical ingredient (API) and its synthetic byproducts.

  • Avoidance of Thermal Degradation (The GC-MS Pitfall): Gas Chromatography (GC) requires volatilization at high temperatures (often >200°C). Thiourea derivatives are notoriously thermally labile; under GC conditions, they frequently undergo desulfurization or rearrangement into isothiocyanates or cyanamides. This thermal degradation creates artifactual impurity profiles, rendering GC-MS unreliable for accurate purity quantification of N-Methyl-N-prop-2-en-1-ylthiourea. HPLC operates at ambient temperatures, preserving the structural integrity of the analyte.

Comparative Analysis of Analytical Modalities

To objectively evaluate the best approach for purity validation, we must compare HPLC-UV against alternative techniques such as GC-MS, LC-MS/MS, and Quantitative NMR (qNMR).

Table 1: Analytical Method Comparison for N-Methyl-N-prop-2-en-1-ylthiourea
Analytical ModalitySeparation PrincipleSensitivity (LOQ)Thermal Stability RiskCost & ThroughputBest Use Case
HPLC-UV Hydrophobic interaction (RP-HPLC)~0.05 µg/mLNone (Ambient Temp)Low cost, High throughputGold Standard for routine purity & QC
GC-MS Boiling point & volatility~0.01 µg/mLHigh (Degrades to isothiocyanates)Medium cost, Medium throughputResidual volatile solvent analysis only
LC-MS/MS Hydrophobic interaction & m/z <0.001 µg/mLNone High cost, Medium throughputTrace genotoxic impurity profiling
qNMR Nuclear magnetic resonance~0.1% (1000 µg/mL)None High cost, Low throughputAbsolute purity without reference standards

Self-Validating Experimental Protocol

Validation must adhere strictly to the ICH Q2(R2) guidelines, which mandate the evaluation of accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness[2]. The following step-by-step protocol is designed as a self-validating system ; it includes internal logic gates (System Suitability Testing) that prevent the execution of the analysis if the chromatographic environment is compromised.

Step 1: Mobile Phase Preparation
  • Action: Mix 400 mL of HPLC-grade Acetonitrile with 600 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of 85% Phosphoric acid. Degas via ultrasonication for 10 minutes.

  • Causality: Acetonitrile provides the necessary elution strength for the hydrophobic allyl/methyl groups. The addition of 0.1% phosphoric acid (pH ~2.5) serves a critical dual purpose: it ensures the thiourea nitrogens remain stabilized and actively suppresses secondary interactions with residual silanol groups on the silica-based C18 column, which would otherwise cause severe peak tailing.

Step 2: Chromatographic Conditions
  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Detection: UV absorbance at 240 nm.

  • Causality: 240 nm aligns perfectly with the π→π∗ transition maximum of the conjugated thiourea system, maximizing the Signal-to-Noise (S/N) ratio while minimizing background noise from the mobile phase[1].

Step 3: System Suitability Testing (SST) - The Logic Gate
  • Action: Inject a 10.0 µg/mL standard solution of N-Methyl-N-prop-2-en-1-ylthiourea five consecutive times prior to analyzing any unknown samples.

  • Acceptance Criteria: The system is only validated for the run if:

    • Tailing Factor ( Tf​ ) ≤ 1.5

    • Theoretical Plates ( N ) ≥ 5000

    • %RSD of peak area ≤ 2.0%

  • Causality: This acts as an internal quality control mechanism. If the column bed is degrading, or the mobile phase is improperly mixed, the SST will fail, preventing the generation of inaccurate, non-compliant purity data.

Validation Data Summary

When the above protocol is executed, the method performance characteristics must meet the stringent criteria defined by ICH Q2(R2)[3]. Below is a summary of the expected validation data for N-Methyl-N-prop-2-en-1-ylthiourea.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (N-Methyl-N-prop-2-en-1-ylthiourea)Status
Specificity Resolution ( Rs​ ) > 2.0 from impurities Rs​ = 3.4 (vs. closest synthetic impurity)Pass
Linearity & Range Correlation coefficient ( R2 ) > 0.999 R2 = 0.9998 (Range: 0.1 - 50.0 µg/mL)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.015 µg/mL (S/N = 3.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.050 µg/mL (S/N = 10.5)Pass
Precision (Repeatability) %RSD < 2.0% (n=6 injections)%RSD = 0.85%Pass
Intermediate Precision %RSD < 2.0% (Different days/analysts)%RSD = 1.12%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 levels99.4% - 100.8%Pass

ICH Q2(R2) Validation Workflow Diagram

The following diagram illustrates the logical progression of the analytical lifecycle, ensuring that method development transitions smoothly into a robust, regulatory-compliant Quality Control (QC) protocol.

ICH_Validation cluster_0 ICH Q2(R2) Core Validation Parameters Dev Method Development (RP-HPLC-UV) SST System Suitability Testing (SST) Dev->SST Spec Specificity (Resolution > 2.0) SST->Spec Lin Linearity & Range (R² > 0.999) SST->Lin Acc Accuracy (Recovery 98-102%) Spec->Acc Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Sens LOD & LOQ (S/N Ratio) Prec->Sens Comp Alternative Comparison (GC-MS, qNMR) Sens->Comp Val Validated Protocol Ready for QC Comp->Val

Workflow of ICH Q2(R2) compliant HPLC-UV validation for thiourea derivatives.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency / International Council for Harmonisation.

  • UV-Vis Spectrum of Thiourea. SIELC Technologies.

  • Thiourea (CID 2723790) - Chemical and Physical Properties. National Center for Biotechnology Information (PubChem).

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of N-Methyl-N'-prop-2-en-1-ylthiourea

Abstract In the landscape of analytical chemistry and drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of progress. N-Methyl-N'-prop-2-en-1-ylthiourea, a molecule in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of analytical chemistry and drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of progress. N-Methyl-N'-prop-2-en-1-ylthiourea, a molecule incorporating a reactive allyl group and a versatile thiourea core, presents a unique analytical challenge. This guide provides an in-depth, comparative analysis of its predicted mass spectrometry fragmentation patterns under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. By dissecting the molecule's functional components, we predict the formation of key diagnostic ions and explain the mechanistic rationale behind the bond cleavages. This document serves as a foundational resource for researchers, offering a detailed experimental protocol for acquiring mass spectra and a comparative framework for identifying N-Methyl-N'-prop-2-en-1-ylthiourea and its analogues in complex matrices.

Introduction: Structural and Analytical Significance

N-Methyl-N'-prop-2-en-1-ylthiourea (Molecular Formula: C₅H₁₀N₂S, Monoisotopic Mass: 130.056 g/mol ) is an asymmetrically substituted thiourea. Thiourea derivatives are a well-established class of compounds with significant applications in medicinal chemistry, agriculture, and materials science, known for their diverse biological activities and ability to act as versatile synthetic intermediates.[1][2] The presence of both a simple N-methyl group and a reactive N-allyl group makes this particular molecule an interesting subject for fragmentation studies, as the fragmentation pathways will be influenced by the competing fragmentation directives of these distinct moieties.

Mass spectrometry is an indispensable tool for confirming molecular identity. Understanding the specific fragmentation pattern of a molecule is akin to deciphering its unique fingerprint, enabling its unambiguous identification. This guide compares the fragmentation behavior induced by two common ionization methods: Electron Ionization (EI), which imparts high energy and typically results in extensive fragmentation, and Electrospray Ionization (ESI), a soft ionization technique that usually preserves the molecular ion and allows for controlled fragmentation via tandem mass spectrometry (MS/MS).[3]

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation ([M]⁺˙) that is prone to extensive and often complex fragmentation. The fragmentation pathways are driven by the formation of the most stable possible ions and neutral losses.

The primary fragmentation mechanisms for N-Methyl-N'-prop-2-en-1-ylthiourea are predicted to be dominated by allylic cleavage and α-cleavage adjacent to the nitrogen atoms.

  • Allylic Cleavage: The most characteristic fragmentation pathway for compounds containing an allyl group is the cleavage of the bond beta to the double bond, which results in the formation of a highly stable, resonance-stabilized allyl cation ([C₃H₅]⁺).[4][5] This fragment is often the base peak in the spectrum.

    • Pathway A: Formation of the allyl cation at m/z 41 .

    • Pathway B: Loss of an allyl radical (•C₃H₅) to yield an ion at m/z 89 .

  • α-Cleavage: Cleavage of the bonds adjacent to the heteroatoms (nitrogen) is a major fragmentation route for amines and related compounds.[6]

    • Pathway C: Cleavage of the N-C(S) bond on the methyl side can yield the methyl isothiocyanate radical cation ([CH₃NCS]⁺˙) at m/z 73 .

    • Pathway D: Cleavage of the N-C(S) bond on the allyl side can yield the allyl isothiocyanate radical cation ([C₃H₅NCS]⁺˙) at m/z 99 .

  • Cleavage of the Thiourea Core: The central thiourea moiety can also fragment, leading to characteristic ions.

    • Pathway E: Formation of the methylamino-thiocarbonyl cation ([CH₃NHCS]⁺) at m/z 74 .

    • Pathway F: Formation of the allylamino-thiocarbonyl cation ([C₃H₅NHCS]⁺) at m/z 100 .

The following diagram illustrates these predicted fragmentation pathways originating from the molecular ion.

EI_Fragmentation M [C₅H₁₀N₂S]⁺˙ m/z 130 frag41 [C₃H₅]⁺ m/z 41 (Allyl Cation) M->frag41 Pathway A - •C₂H₅N₂S frag89 [C₂H₅N₂S]⁺ m/z 89 M->frag89 Pathway B - •C₃H₅ frag73 [CH₃NCS]⁺˙ m/z 73 M->frag73 Pathway C (N-C(S) Cleavage) frag99 [C₃H₅NCS]⁺˙ m/z 99 M->frag99 Pathway D (N-C(S) Cleavage) frag74 [CH₄NCS]⁺ m/z 74 M->frag74 Pathway E (α-Cleavage) frag100 [C₄H₆NS]⁺ m/z 100 M->frag100 Pathway F (α-Cleavage)

Caption: Predicted EI-MS fragmentation pathways for N-Methyl-N'-prop-2-en-1-ylthiourea.

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode.[7] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this precursor ion through collision-induced dissociation (CID). The fragmentation of these even-electron ions is distinct from the radical-driven pathways seen in EI-MS and is dominated by the loss of stable, neutral molecules.

For N-Methyl-N'-prop-2-en-1-ylthiourea, the precursor ion would be the protonated molecule at m/z 131 .

  • Neutral Loss of Amines: The most probable fragmentation pathways involve the cleavage of the C-N bonds of the thiourea core, leading to the loss of neutral methylamine or allylamine.

    • Pathway G: Loss of neutral methylamine (CH₃NH₂) results in a product ion at m/z 100 .

    • Pathway H: Loss of neutral allylamine (C₃H₅NH₂) results in a product ion at m/z 74 .

  • Neutral Loss of Propene: A rearrangement can facilitate the loss of a neutral propene molecule, a common pathway for allyl-containing compounds under CID conditions.

    • Pathway I: Loss of neutral propene (C₃H₆) yields a product ion at m/z 89 .

These pathways provide clear, diagnostic fragments that are directly linked to the precursor ion, offering high confidence in structural identification.

ESI_Fragmentation MH [C₅H₁₀N₂S + H]⁺ Precursor Ion m/z 131 frag100 [C₄H₆NS]⁺ m/z 100 MH->frag100 Pathway G - CH₃NH₂ frag74 [CH₄NCS]⁺ m/z 74 MH->frag74 Pathway H - C₃H₅NH₂ frag89 [C₂H₅N₂S]⁺ m/z 89 MH->frag89 Pathway I - C₃H₆

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule [M+H]⁺.

Comparative Summary of Predicted Fragment Ions

This table provides a direct comparison of the key diagnostic ions predicted to be observed under EI-MS and ESI-MS/MS conditions. The relative abundance is a prediction based on general principles of ion stability.

m/zProposed Ion Structure/FormulaPredicted Ionization ModePredicted Relative AbundanceFragmentation Pathway
131[C₅H₁₀N₂S + H]⁺ESIHigh (Precursor)Protonated Molecule
130[C₅H₁₀N₂S]⁺˙EILow to MediumMolecular Ion
100[C₄H₆NS]⁺ESI & EIMediumLoss of CH₃NH₂ (ESI) or α-Cleavage (EI)
99[C₃H₅NCS]⁺˙EIMediumN-C(S) Bond Cleavage
89[C₂H₅N₂S]⁺ESI & EIMediumLoss of •C₃H₅ (EI) or C₃H₆ (ESI)
74[CH₄NCS]⁺ESI & EIMediumLoss of C₃H₅NH₂ (ESI) or α-Cleavage (EI)
73[CH₃NCS]⁺˙EIMediumN-C(S) Bond Cleavage
41[C₃H₅]⁺EIHigh (likely Base Peak)Allylic Cleavage

Experimental Protocol for Mass Spectrometry Analysis

This protocol provides a robust starting point for acquiring high-quality mass spectra of N-Methyl-N'-prop-2-en-1-ylthiourea. Optimization may be required based on the specific instrumentation used.

Objective: To acquire EI-MS and ESI-MS/MS spectra for N-Methyl-N'-prop-2-en-1-ylthiourea to confirm its molecular weight and fragmentation pattern.

A. Sample Preparation

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.

  • For GC-MS (EI analysis), dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

  • For LC-MS (ESI analysis), dilute the stock solution to a final concentration of 0.1-1 µg/mL using the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

B. GC-MS Method for EI Fragmentation

  • System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35 - 350.

C. LC-MS/MS Method for ESI Fragmentation

  • System: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an ESI source.

  • LC Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI, Positive.

  • MS1 Scan: Acquire a full scan from m/z 50 - 400 to identify the [M+H]⁺ ion (expected at m/z 131).

  • MS2 Product Ion Scan: Select the precursor ion at m/z 131 and acquire a product ion scan using a collision energy of 10-30 eV (a ramped collision energy can be used to capture all fragments).

D. Data Analysis

  • Analyze the EI spectrum to identify the molecular ion peak (m/z 130) and the key high-abundance fragments (e.g., m/z 41).

  • Analyze the ESI-MS/MS spectrum to confirm the precursor ion (m/z 131) and its characteristic neutral losses (e.g., to m/z 100, 89, 74).

  • Compare the experimentally obtained m/z values with the predicted values in the summary table.

Conclusion

The mass spectrometric fragmentation of N-Methyl-N'-prop-2-en-1-ylthiourea is predictably governed by the distinct chemical properties of its functional groups. Under Electron Ionization, the fragmentation is dominated by the formation of the highly stable allyl cation at m/z 41, providing a clear diagnostic peak. Under Electrospray Ionization, the fragmentation of the protonated molecule is characterized by facile neutral losses of methylamine, allylamine, and propene. By comparing the fragmentation patterns obtained from these two techniques, researchers can achieve a high degree of confidence in the structural elucidation of this compound. The protocols and predicted fragmentation pathways detailed in this guide provide a comprehensive framework for the successful analysis of N-Methyl-N'-prop-2-en-1-ylthiourea and related substituted thioureas.

References

  • Inoda, H., et al. (2011). Compounds having thiourea moiety as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS): synthesis of derivatization reagents for carboxylic acids. Biomedical Chromatography, 25(6), 635-40. Available at: [Link]

  • Avato, P., et al. (2004). Proposed mechanisms for the fragmentation of doubly allylic alkenamides (tingle compounds) by low energy collisional activation in a triple quadrupole mass spectrometer. Journal of the American Society for Mass Spectrometry, 15(10), 1515-1524. Available at: [Link]

  • Kingston, D. G. I., & Tannenbaum, H. P. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(9), 620. Available at: [Link]

  • Henderson, W., et al. (2002). Synthetic and ESI mass spectrometric investigations of Pt, Pd, Ir, Ru and Rh complexes of a polyether-functionalised thiourea ligand. ResearchGate. Available at: [Link]

  • Guaratini, T., et al. (2004). Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates. ResearchGate. Available at: [Link]

  • Raposo, C., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3236. Available at: [Link]

  • Hemdan, M. M., et al. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. TSI Journals. Available at: [Link]

  • Fatimatul Akma, A. W., et al. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 21(6), 1226-1234. Available at: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkene Fragmentation. Journal of Visualized Experiments. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Mechanistic Hazard Analysis: Why Strict Disposal is Required

As a Senior Application Scientist specializing in the lifecycle management of complex organic compounds, I have developed this comprehensive standard operating procedure (SOP) for the handling and disposal of N-Methyl-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the lifecycle management of complex organic compounds, I have developed this comprehensive standard operating procedure (SOP) for the handling and disposal of N-Methyl-N-prop-2-en-1-ylthiourea (commonly referred to as N-allyl-N-methylthiourea).

Thiourea derivatives present unique logistical and environmental challenges. They cannot simply be neutralized at the bench, nor can they be flushed into standard aqueous waste streams. This guide provides the mechanistic reasoning behind each safety protocol, ensuring your laboratory maintains strict environmental compliance and personnel safety.

To safely manage N-Methyl-N-prop-2-en-1-ylthiourea, laboratory personnel must first understand the biochemical and environmental causality behind its hazard classifications:

  • Thyroid Disruption & Endocrine Toxicity: The thiourea pharmacophore is a known competitive inhibitor of thyroid peroxidase (TPO). By disrupting the iodination of tyrosine residues, chronic exposure to aerosolized thiourea dust can severely impair the synthesis of thyroxine (T4) and triiodothyronine (T3)[1]. It is classified as a suspected reproductive toxin and probable carcinogen[2].

  • Aquatic Toxicity: The sulfur-containing functional groups are highly stable in aqueous environments and exhibit long-lasting toxicity to aquatic life (GHS Hazard H411)[3]. Discharging this compound into the sanitary sewer system can devastate local microbial and aquatic ecosystems, violating EPA regulations[4].

  • Combustion Hazards: The thermal oxidation of the thiocarbonyl group breaks the carbon-sulfur and carbon-nitrogen bonds, generating highly toxic sulfur dioxide (SOx) and nitrogen oxides (NOx)[3]. Therefore, standard open-air burning or low-temperature incineration is strictly prohibited.

Quantitative Hazard & Logistical Data

Before initiating any disposal or experimental workflow, review the critical operational parameters summarized below.

Property / RequirementSpecificationCausality / Rationale
GHS Classifications Acute Tox. 3 (H301), Repr. 2 (H361), Aquatic Chronic 2 (H411)Core thiourea structure disrupts thyroid hormone synthesis; highly mobile and toxic in water systems.
Chemical Incompatibilities Strong oxidizers, strong acids, strong basesAcidification risks the release of lethal hydrogen sulfide (H2S) gas; oxidizers trigger exothermic reactions.
Required PPE NIOSH N95/P100 respirator, Nitrile gloves, Splash gogglesPrevents inhalation of aerosolized dust and dermal absorption of a suspected reproductive toxin.
Primary Disposal Route High-temperature incineration (>1000°C) with gas scrubbingHigh heat breaks the stable thiocarbonyl bond; alkaline scrubbers capture resulting SOx/NOx emissions.

Step-by-Step Disposal Methodology

The disposal of N-Methyl-N-prop-2-en-1-ylthiourea must follow a self-validating chain of custody from the benchtop to the final destruction facility. Do not attempt to chemically neutralize this compound in the laboratory[4].

Phase 1: Waste Segregation

  • Isolate the Waste Stream: Dedicate a specific waste stream exclusively for thiourea derivatives. Do not mix this compound with general halogenated or non-halogenated organic solvents, and strictly isolate it from acidic waste streams to prevent H2S gas generation[3].

  • Consumable Segregation: Treat all contaminated consumables—including weigh boats, spatulas, and nitrile gloves—as acutely hazardous waste[2].

Phase 2: Containerization & Labeling

  • Select the Receptacle: Use a sealable, leak-proof High-Density Polyethylene (HDPE) container. HDPE is chemically inert to thiourea derivatives and prevents environmental leaching[2].

  • Triple-Rinsing: If disposing of the primary chemical bottle, triple-rinse the empty container with a compatible solvent (e.g., ethanol or water). The rinsate must be collected in the hazardous waste container; the rinsed bottle can then be defaced and disposed of according to local institutional guidelines[4].

  • Regulatory Labeling: Affix an EPA-compliant Hazardous Waste label. Explicitly write "N-Methyl-N-prop-2-en-1-ylthiourea" (do not use abbreviations) and check the boxes for "Toxic" and "Environmental Hazard"[5].

Phase 3: Final Destruction via Incineration

  • Manifesting: Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor[4].

  • Incineration Protocol: The contractor must route the waste to an industrial combustion plant. The facility must incinerate the waste at temperatures exceeding 1000°C and utilize alkaline effluent scrubbers to neutralize the SOx and NOx byproducts before atmospheric release[3].

DisposalWorkflow Step1 Waste Generation (N-allyl-N-methylthiourea) Step2 Segregation (Isolate from Acids/Oxidizers) Step1->Step2 Step3 Containerization (Sealable HDPE Container) Step2->Step3 Step4 Hazard Labeling (Toxic & Aquatic Hazard) Step3->Step4 Step5 Licensed Transport (EPA Manifested) Step4->Step5 Step6 Thermal Destruction (Incineration >1000°C) Step5->Step6 Step7 Effluent Scrubbing (Capture SOx & NOx) Step6->Step7

Figure 1: End-to-end hazardous waste management and destruction workflow for thiourea derivatives.

Emergency Spill Response & Decontamination Workflow

In the event of a benchtop spill, standard sweeping is highly dangerous. Dry sweeping aerosolizes the fine crystalline powder, drastically increasing the risk of inhalation exposure to a thyroid-disrupting agent.

Step-by-Step Spill Containment:

  • Evacuate and Ventilate: Immediately clear the immediate area and ensure the laboratory fume hood or HVAC system is operating at maximum exhaust capacity[3].

  • Don Advanced PPE: Personnel responding to the spill must wear a NIOSH-approved N95 or P100 particulate respirator, chemical safety goggles, and double nitrile gloves[3].

  • Aerosol Prevention: Lightly dampen a chemical absorbent pad with water or use a slightly damp inert granular absorbent (e.g., vermiculite). Carefully place it over the spill. Causality: The moisture binds the fine particulates, preventing them from becoming airborne dust.

  • Mechanical Collection: Using a non-sparking plastic scoop, collect the damp absorbent and the spilled chemical. Transfer it directly into a wide-mouth HDPE hazardous waste container[2].

  • Surface Decontamination: Wash the spill surface thoroughly with soap and water. Use absorbent towels to soak up the wash water, and place these towels into the hazardous waste container. Never wash the residue down the sink [6].

SpillResponse S1 Spill Detected S2 Don PPE (Respirator/Nitrile) S1->S2 S3 Dampen Spill (Prevent Aerosols) S2->S3 S4 Apply Inert Absorbent S3->S4 S5 Collect in HDPE S4->S5

Figure 2: Emergency spill response methodology emphasizing aerosol prevention and containment.

References

  • Cole-Parmer. "Material Safety Data Sheet - Allylthiourea, 98%". Available at: [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste". Available at: [Link]

  • U.S. Environmental Protection Agency. "Ethylene Thiourea | Integrated Risk Information System". Available at: [Link]

  • U.S. Environmental Protection Agency. "Hazardous Waste Listings". Available at: [Link]

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